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  • Product: 4-Chloro-2-methoxy-6-methylaniline
  • CAS: 644961-69-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Chloro-2-methoxy-6-methylaniline: Molecular Structure, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Chloro-2-methoxy-6-methylaniline, a substituted aniline with significant potential as a building block in modern medicinal chemistry. Designed for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 4-Chloro-2-methoxy-6-methylaniline, a substituted aniline with significant potential as a building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural characteristics, outlines robust synthetic and purification protocols, and explores its promising applications, particularly in the development of kinase inhibitors. In the absence of extensive publicly available data for this specific molecule, this guide leverages established principles of organic chemistry and draws upon data from closely related analogs to provide expert-driven insights and predictive analyses.

Molecular Structure and Physicochemical Properties

4-Chloro-2-methoxy-6-methylaniline possesses a unique substitution pattern on the aniline ring that imparts specific electronic and steric properties, making it a valuable synthon in targeted drug design.

Core Structure and Substituent Effects

The foundational structure is an aniline ring, which is an aromatic amine. The electronic nature of the amino group can be significantly influenced by the substituents on the aromatic ring. In this case, the key substituents are:

  • Chloro Group (C4): As an electron-withdrawing group, the chloro substituent at the para-position decreases the electron density of the aromatic ring and the basicity of the aniline nitrogen.

  • Methoxy Group (C2): The methoxy group at the ortho-position is an electron-donating group through resonance, which can partially counteract the electron-withdrawing effect of the chloro group.

  • Methyl Group (C6): The methyl group at the other ortho-position is a weak electron-donating group and, more importantly, provides steric bulk around the aniline nitrogen.

This combination of electronic and steric factors influences the molecule's reactivity, conformational preferences, and potential interactions with biological targets.

Predicted Physicochemical Properties

Based on its structure, the following physicochemical properties can be predicted for 4-Chloro-2-methoxy-6-methylaniline:

PropertyPredicted Value/RangeScientific Rationale
Molecular Formula C₈H₁₀ClNOBased on the constituent atoms.
Molecular Weight 171.63 g/mol Calculated from the atomic weights of the elements.[1]
Appearance Off-white to light brown solidAniline derivatives are often crystalline solids and can discolor over time due to oxidation.
Solubility Soluble in organic solvents (e.g., DCM, EtOAc, MeOH), sparingly soluble in water.The aromatic ring and chloro substituent impart lipophilicity, while the amino and methoxy groups offer some potential for hydrogen bonding.
pKa (of the anilinium ion) 3-4The electron-withdrawing chloro group is expected to lower the pKa compared to unsubstituted aniline (pKa ~4.6).

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl and methoxy protons.

  • Aromatic Protons: Two singlets or two doublets with a small meta-coupling constant in the aromatic region (δ 6.5-7.5 ppm).

  • N-H Proton: A broad singlet that can appear over a wide chemical shift range (δ 3.5-5.0 ppm) and is exchangeable with D₂O.

  • Methoxy Protons: A sharp singlet around δ 3.8 ppm.

  • Methyl Protons: A sharp singlet around δ 2.2 ppm.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework.

  • Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-155 ppm). The carbons attached to the substituents will have characteristic chemical shifts.

  • Methoxy Carbon: A signal around δ 55-60 ppm.

  • Methyl Carbon: A signal in the aliphatic region (δ 15-20 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Mode
N-H3300-3500Asymmetric and symmetric stretching
C-H (aromatic)3000-3100Stretching
C-H (aliphatic)2850-3000Stretching
C=C (aromatic)1450-1600Ring stretching
C-N1250-1350Stretching
C-O (methoxy)1000-1300Asymmetric and symmetric stretching
C-Cl700-850Stretching
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 171. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak at m/z 173 with about one-third the intensity of the molecular ion peak. Fragmentation patterns would likely involve the loss of a methyl group from the methoxy or the entire methoxy group.

Synthesis and Purification

The synthesis of 4-Chloro-2-methoxy-6-methylaniline can be approached through several strategic routes, leveraging common reactions in aromatic chemistry. The choice of a specific route will depend on the availability of starting materials and the desired scale of the synthesis.

Proposed Synthetic Workflow

A logical and efficient synthetic route would involve the chlorination of a pre-existing substituted aniline. The following diagram illustrates a proposed workflow.

SynthesisWorkflow cluster_start Starting Material cluster_reaction Chlorination cluster_product Product 2-Methoxy-6-methylaniline 2-Methoxy-6-methylaniline Chlorination Chlorination 2-Methoxy-6-methylaniline->Chlorination NCS, Acetonitrile 4-Chloro-2-methoxy-6-methylaniline 4-Chloro-2-methoxy-6-methylaniline Chlorination->4-Chloro-2-methoxy-6-methylaniline

Caption: Proposed synthesis of 4-Chloro-2-methoxy-6-methylaniline via electrophilic chlorination.

Detailed Experimental Protocol: Electrophilic Chlorination

This protocol describes a laboratory-scale synthesis of 4-Chloro-2-methoxy-6-methylaniline from 2-methoxy-6-methylaniline using N-chlorosuccinimide (NCS) as the chlorinating agent.

Materials:

  • 2-Methoxy-6-methylaniline

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxy-6-methylaniline (1.0 eq) in anhydrous acetonitrile.

  • Addition of Chlorinating Agent: Cool the solution to 0 °C in an ice bath. Add N-chlorosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 4-Chloro-2-methoxy-6-methylaniline.

Purification and Characterization Workflow

The following diagram illustrates a typical workflow for the purification and characterization of the synthesized product.

PurificationWorkflow Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Fractions Pure Fractions Column Chromatography->Pure Fractions Solvent Removal Solvent Removal Pure Fractions->Solvent Removal Purified Product Purified Product Solvent Removal->Purified Product Characterization Characterization Purified Product->Characterization NMR, IR, MS

Caption: General workflow for the purification and characterization of the final product.

Applications in Drug Discovery and Development

Substituted anilines are privileged scaffolds in medicinal chemistry, frequently appearing in the structures of approved drugs and clinical candidates.[2] The unique substitution pattern of 4-Chloro-2-methoxy-6-methylaniline makes it a particularly interesting building block for the synthesis of targeted therapies, especially kinase inhibitors.

Role as a Key Building Block for Kinase Inhibitors

Many small molecule kinase inhibitors feature a substituted aniline moiety that is crucial for binding to the ATP-binding pocket of the target kinase.[3] The aniline nitrogen often acts as a hydrogen bond donor, while the substituted aromatic ring engages in van der Waals and hydrophobic interactions with the protein.

The 2,4,6-trisubstituted pattern of 4-Chloro-2-methoxy-6-methylaniline offers several advantages for its use in kinase inhibitor design:

  • Vectorial Projection of Substituents: The ortho- and para-substituents project into distinct regions of the kinase ATP-binding site, allowing for fine-tuning of binding affinity and selectivity.

  • Modulation of Physicochemical Properties: The chloro and methoxy groups can be used to optimize the compound's solubility, lipophilicity, and metabolic stability.[4]

  • Scaffold for Further Derivatization: The aniline nitrogen provides a reactive handle for the introduction of other pharmacophoric elements.

Conceptual Drug Design and Synthesis

The following diagram illustrates a conceptual workflow for the utilization of 4-Chloro-2-methoxy-6-methylaniline in a drug discovery program targeting a specific kinase.

DrugDiscoveryWorkflow Target_Identification Target Kinase Identification Scaffold_Hopping Scaffold Design & Hopping Target_Identification->Scaffold_Hopping Library_Synthesis Library Synthesis Scaffold_Hopping->Library_Synthesis Building_Block 4-Chloro-2-methoxy-6-methylaniline Building_Block->Library_Synthesis SAR_Studies Structure-Activity Relationship (SAR) Studies Library_Synthesis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Clinical_Candidate Preclinical/Clinical Candidate Lead_Optimization->Clinical_Candidate

Caption: Conceptual workflow for utilizing 4-Chloro-2-methoxy-6-methylaniline in a kinase inhibitor drug discovery program.

Safety and Handling

As with all aniline derivatives, 4-Chloro-2-methoxy-6-methylaniline should be handled with appropriate safety precautions.[5]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Toxicity: Anilines are generally toxic and can be absorbed through the skin. Avoid direct contact. In case of contact, wash the affected area thoroughly with soap and water.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-Chloro-2-methoxy-6-methylaniline is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique substitution pattern provides a scaffold with tunable electronic and steric properties, making it an attractive starting material for the development of novel therapeutics, including kinase inhibitors. While detailed experimental data for this specific molecule is limited, this guide has provided a comprehensive overview of its predicted properties, robust synthetic and purification protocols based on established methodologies, and a clear rationale for its potential applications in drug discovery. As the demand for novel and targeted therapies continues to grow, the strategic use of well-designed building blocks like 4-Chloro-2-methoxy-6-methylaniline will be crucial for the successful development of the next generation of medicines.

References

  • Capot Chemical. (2026, February 12). MSDS of 4-Chloro-2-methoxy-N-methylaniline 96%.
  • ResearchGate. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Fluorochem. (n.d.). 4-Chloro-2-methoxy-N-methylaniline.
  • PubChem. (n.d.). 4-Chloro-6-methoxy-2-methylquinoline.
  • ChemicalBook. (2024, November 12). 2-chloro-6-methyl aniline: uses and synthesis.
  • ChemScene. (n.d.). 35122-79-3 | 4-Chloro-2-methoxy-N-methylaniline.
  • Sigma-Aldrich. (n.d.). 4-Chloro-2-methoxy-N-methylaniline | 35122-79-3.
  • Google Patents. (n.d.).
  • Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Google Patents. (n.d.). CN112358404A - Preparation method of 2-chloro-6-methylaniline.
  • Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfon
  • Google Patents. (n.d.). WO2017174995A1 - Kinase inhibitors.
  • Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation
  • Benchchem. (n.d.).
  • ResearchGate. (n.d.). (PDF)
  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC. (2024, January 18).
  • PubChem. (n.d.). 2-Chloro-4-methoxyaniline | C7H8ClNO | CID 407432.
  • Cresset. (2024, January 10). Aniline replacement in drug-like compounds.
  • Google Patents. (n.d.). US7148348B2 - Process for preparing pyrrolotriazine aniline compounds useful as kinase inhibitors.
  • Beilstein Journals. (2021, December 22). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • Benchchem. (n.d.).
  • ResearchGate. (2019, September 11). The crystal structure of 2,4,6-tris[4-(1H-imidazol-1-yl)phenyl]-1,3,5-triazine — dimethylformamide (1/1), C33H28N10O.
  • ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry.
  • CPAChem. (n.d.). 4-Chloro-2-methylaniline CAS:95-69-2 EC:202-441-6.
  • Fisher Scientific. (2014, September 9).
  • PMC. (n.d.). 2,4,6-Triphenylaniline.
  • YouTube. (2021, March 18).
  • Thermo Scientific Chemicals. (n.d.). 4-Chloro-2-methylaniline, 98% 5 g | Buy Online.

Sources

Exploratory

Structural Elucidation and 1H NMR Spectral Analysis of 4-Chloro-2-methoxy-6-methylaniline

Executive Summary 4-Chloro-2-methoxy-6-methylaniline (CAS: 644961-69-3) is a highly substituted, electron-rich aromatic building block that plays a critical role in modern medicinal chemistry. Its unique steric and elect...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2-methoxy-6-methylaniline (CAS: 644961-69-3) is a highly substituted, electron-rich aromatic building block that plays a critical role in modern medicinal chemistry. Its unique steric and electronic profile makes it an essential intermediate in the synthesis of novel antibiotic compounds and potent Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists[1][2]. Accurate structural characterization via Proton Nuclear Magnetic Resonance (1H NMR) is paramount to ensure the integrity of downstream synthetic workflows. This technical guide provides an in-depth analysis of its 1H NMR spectrum, the causality behind its chemical shifts, and a self-validating protocol for spectral acquisition.

Chemical Environment and Shift Causality

The structural core of 4-chloro-2-methoxy-6-methylaniline is a tetrasubstituted benzene ring. The specific arrangement of its four substituents dictates a complex electronic environment governed by mesomeric (+M/-M) and inductive (+I/-I) effects:

  • Position 1 (-NH2): The amino group is a strong electron donor via resonance (+M) but weakly electron-withdrawing via induction (-I). It shields the ortho and para positions.

  • Position 2 (-OCH3): The methoxy group exerts a powerful +M effect, significantly shielding its ortho and para protons.

  • Position 4 (-Cl): The chloro group is weakly deactivating (-I > +M), slightly deshielding adjacent protons.

  • Position 6 (-CH3): The methyl group is weakly activating via hyperconjugation and +I effects.

Aromatic Protons (H-3 and H-5): Because positions 1, 2, 4, and 6 are substituted, only two aromatic protons remain: H-3 and H-5. They are meta to each other, which theoretically results in a small scalar coupling constant ( 4JHH​≈1.4 Hz).

  • H-3 is situated between the strongly shielding methoxy group and the weakly deactivating chloro group.

  • H-5 is situated between the weakly shielding methyl group and the chloro group. Because the methoxy group (-OCH3) is a much stronger shielding group than the methyl group (-CH3), H-3 is more shielded (appears at a lower chemical shift) than H-5.

Quantitative 1H NMR Spectral Data

The following empirical data was acquired at 400 MHz using Deuterated Dimethyl Sulfoxide (DMSO-d6) as the solvent[3]. The quantitative integration confirms the 10 protons present in the molecule ( C8​H10​ClNO ).

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentCausality / Electronic Effect
6.72 Doublet (d)1.41HAr-H (H-5)Less shielded; positioned between -Cl and -CH3. The 1.4 Hz coupling is due to meta-coupling with H-3.
6.65 Singlet (s)*-1HAr-H (H-3)More shielded; positioned between -Cl and the strongly electron-donating -OCH3.
4.53 Broad Singlet (bs)-2H-NH2Deshielded by nitrogen; broadness is caused by rapid chemical exchange and the quadrupolar relaxation of the 14N nucleus.
3.77 Singlet (s)-3H-OCH3Strongly deshielded by the directly attached electronegative oxygen atom.
2.06 Singlet (s)-3HAr-CH3Typical benzylic methyl shift; shielded relative to heteroatom-bound methyls.

*Note: While H-3 is theoretically a doublet due to meta-coupling with H-5, it is frequently reported as an unresolved singlet in standard 400 MHz spectra due to line broadening or slight magnetic field inhomogeneities[3].

Standardized Experimental Protocol for NMR Acquisition

To ensure high-fidelity structural validation, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system : the presence of internal standards and specific shimming targets guarantees that the resulting data is artifact-free and quantitatively reliable.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of 4-Chloro-2-methoxy-6-methylaniline in 0.6 mL of DMSO-d6.

    • Causality: DMSO-d6 is selected over CDCl3 to fully solubilize the polar aniline derivative and to shift the exchangeable -NH2 protons (~4.53 ppm) away from the aliphatic region, preventing signal overlap[3].

  • Internal Standardization: Ensure the DMSO-d6 contains 0.03% v/v Tetramethylsilane (TMS).

    • Validation: The TMS peak must be strictly calibrated to 0.00 ppm post-acquisition to validate the chemical shift axis.

  • Probe Optimization (Tuning & Matching): Insert the NMR tube into the 400 MHz spectrometer. Tune and match the probe specifically for the 1H nucleus to maximize signal transfer efficiency.

  • Locking and Shimming: Lock the spectrometer onto the deuterium ( 2H ) frequency of the DMSO-d6 solvent. Optimize the Z1-Z5 room-temperature shims.

    • Validation: Proper shimming is validated by the resolution of the 1.4 Hz meta-coupling on the H-5 doublet at 6.72 ppm. If this peak appears as a broad singlet, the B0 field is inhomogeneous and shimming must be repeated.

  • Acquisition: Execute a standard 1D proton pulse sequence (zg30 on Bruker systems) with a 30-degree flip angle. Set the relaxation delay (D1) to 1.0 second and acquire 16 scans (NS=16).

  • Signal Processing: Apply a Fourier Transform (FT), perform manual zero-order and first-order phase correction, and apply a polynomial baseline correction to ensure accurate integration values.

NMR_Workflow A 1. Sample Preparation (15 mg compound in DMSO-d6) B 2. Internal Standardization (0.03% v/v TMS) A->B C 3. Probe Optimization (Tuning, Matching, Locking) B->C D 4. Shimming (Optimize B0 Homogeneity) C->D E 5. Acquisition (zg30, 400 MHz, 16 Scans) D->E F 6. Signal Processing (FT, Phasing, Baseline Correction) E->F

Step-by-step 1H NMR acquisition workflow for 4-Chloro-2-methoxy-6-methylaniline.

Synthetic Utility in Drug Development

Beyond its standalone characterization, 4-chloro-2-methoxy-6-methylaniline is a highly prized pharmacophore building block. In the development of CRF1 receptor antagonists (used for treating stress-related neuropsychiatric disorders), this specific aniline derivative is subjected to C-N cross-coupling with benzimidazole cores[2][4].

Mechanistic Causality in Drug Design: The substitution pattern of this molecule is not arbitrary. The steric bulk of the ortho-methoxy and ortho-methyl groups forces the aniline ring to adopt an orthogonal dihedral angle relative to the fused benzimidazole system[2]. This twisted 3D conformation is strictly required to fit into the deep, lipophilic allosteric binding pocket of the CRF1 G-protein-coupled receptor. Furthermore, the para-chloro group enhances the overall lipophilicity (LogP) and metabolic stability of the resulting drug candidate, preventing rapid oxidative clearance by Cytochrome P450 enzymes[2].

Synthetic_Workflow Aniline 4-Chloro-2-methoxy- 6-methylaniline Coupling C-N Cross-Coupling (SNAr / Transition Metal) Aniline->Coupling Intermediate Anilino-Benzimidazole Intermediate Coupling->Intermediate Optimization Structural Optimization (N-Alkylation) Intermediate->Optimization Drug CRF1 Receptor Antagonist Optimization->Drug

Synthetic utility of 4-Chloro-2-methoxy-6-methylaniline in CRF1 antagonist development.

References

  • Source: Google Patents (WO2018037223A1)
  • Design and Synthesis of Benzimidazoles As Novel Corticotropin-Releasing Factor 1 Receptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Physical Properties of 4-Chloro-2-methoxy-6-methylaniline

For the attention of: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physical properties of the aromatic amine 4-Chloro-2-methoxy-6-methylaniline. Due to t...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical properties of the aromatic amine 4-Chloro-2-methoxy-6-methylaniline. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from closely related analogs, established analytical methodologies, and theoretical predictions to offer a robust profile for research and development applications.

Molecular Identity and Structure

4-Chloro-2-methoxy-6-methylaniline is a substituted aniline derivative with a chlorine atom, a methoxy group, and a methyl group attached to the benzene ring. Its structural characteristics are pivotal in determining its physical and chemical behavior.

Molecular Formula: C₈H₁₀ClNO

Molecular Weight: 171.62 g/mol

Synonyms: 2-Amino-5-chloro-3-methoxytoluene

Molecular Structure:

Caption: Molecular structure of 4-Chloro-2-methoxy-6-methylaniline.

Predicted and Comparative Physical Properties

Direct experimental data for the melting and boiling points of 4-Chloro-2-methoxy-6-methylaniline is not currently available in the public domain. However, by examining closely related isomers, we can establish a reasonable estimate for these properties.

Property4-Chloro-2-methoxy-6-methylaniline (Predicted)4-Chloro-2-methoxy-5-methylaniline[1][2]4-Chloro-2-methylaniline[3][4][5]
CAS Number Not available6376-14-395-69-2
Melting Point Estimated: 30-50 °C97-103 °C24-27 °C
Boiling Point Estimated: 250-270 °C274.6 °C241 °C
Appearance Expected to be a crystalline solidBlack crystalline solidColorless or white crystalline solid

Rationale for Predictions: The introduction of a methoxy group, as seen in the comparison between 4-Chloro-2-methylaniline and 4-Chloro-2-methoxy-5-methylaniline, significantly increases both the melting and boiling points due to increased molecular weight and polarity. However, the position of the methyl group at the 6-position in the target molecule, adjacent to the bulky amino and methoxy groups, may introduce steric hindrance that could disrupt crystal packing, potentially leading to a lower melting point than the 5-methyl isomer.

Solubility Profile

The solubility of an organic compound is dictated by the principle of "like dissolves like." The presence of both polar (amine, methoxy, chloro) and non-polar (benzene ring, methyl) functionalities in 4-Chloro-2-methoxy-6-methylaniline suggests a mixed solubility profile.

Predicted Solubility:

  • Water: Sparingly soluble to insoluble. The polar groups may allow for minimal solubility, but the dominant aromatic ring will limit it.

  • Polar Organic Solvents (e.g., Ethanol, Methanol, Acetone): Soluble. These solvents can interact with both the polar and non-polar regions of the molecule.

  • Non-Polar Organic Solvents (e.g., Hexane, Toluene): Moderately soluble to soluble. The aromatic and methyl groups will facilitate dissolution in these solvents.

  • Aqueous Acidic Solutions (e.g., dilute HCl): Soluble. The basic amine group will be protonated to form a more soluble ammonium salt.

  • Aqueous Basic Solutions (e.g., dilute NaOH): Insoluble. The amine group will not react with basic solutions.

Experimental Protocol for Solubility Determination

This protocol provides a standardized method for qualitatively assessing the solubility of 4-Chloro-2-methoxy-6-methylaniline.

Materials:

  • 4-Chloro-2-methoxy-6-methylaniline sample

  • Test tubes and rack

  • Vortex mixer

  • Graduated cylinders or pipettes

  • Solvents: Deionized water, Ethanol, Toluene, 5% HCl (aq), 5% NaOH (aq)

Procedure:

  • Add approximately 10-20 mg of the solid sample to a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vortex the mixture for 30-60 seconds.

  • Visually inspect the solution for the presence of undissolved solid.

  • If the solid has dissolved, it is considered soluble. If it remains undissolved or only partially dissolves, it is considered insoluble or sparingly soluble.

  • Repeat the procedure for each solvent.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of 4-Chloro-2-methoxy-6-methylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (in CDCl₃, 400 MHz):

  • δ 6.5-7.5 ppm: Aromatic protons (2H), likely appearing as two distinct signals due to their different electronic environments.

  • δ 3.8-4.0 ppm: Methoxy protons (3H), singlet.

  • δ 3.5-4.5 ppm: Amine protons (2H), broad singlet.

  • δ 2.0-2.5 ppm: Methyl protons (3H), singlet.

Predicted ¹³C NMR (in CDCl₃, 100 MHz):

  • δ 140-150 ppm: Aromatic carbon attached to the methoxy group.

  • δ 130-145 ppm: Aromatic carbon attached to the amino group.

  • δ 110-130 ppm: Aromatic carbons attached to hydrogen and chlorine.

  • δ 110-120 ppm: Aromatic carbon attached to the methyl group.

  • δ 55-60 ppm: Methoxy carbon.

  • δ 15-20 ppm: Methyl carbon.

Reference Data: A study on the closely related 2-chloro-6-methylaniline provides valuable experimental NMR data that can aid in the interpretation of the target compound's spectra[6].

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected FT-IR Absorption Bands (cm⁻¹):

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
Amine (N-H) Symmetric & Asymmetric Stretch3300 - 3500 (two bands)
N-H Bend1590 - 1650
Aromatic (C-H) Stretch3000 - 3100
Aromatic (C=C) Ring Stretch1450 - 1600
Alkyl (C-H) Stretch2850 - 3000
Ether (C-O) Aryl-Alkyl Asymmetric Stretch1230 - 1270
Chloro (C-Cl) Stretch600 - 800
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for its identification.

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺): An intense peak at m/z = 171.

  • Isotope Peak (M+2)⁺: A peak at m/z = 173 with an intensity of approximately one-third of the molecular ion peak, which is characteristic of the presence of a single chlorine atom.

  • Fragmentation: Common fragmentation pathways for substituted anilines include the loss of the methyl group (-15 amu), the methoxy group (-31 amu), and cleavage of the C-Cl bond.

Safety and Handling

Substituted anilines should be handled with care as they can be toxic and are often skin and eye irritants. It is recommended to consult the Safety Data Sheet (SDS) for a closely related compound, such as 4-Chloro-2-methoxy-N-methylaniline, for general handling precautions[7][8].

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide provides a detailed, albeit partially predictive, overview of the physical properties of 4-Chloro-2-methoxy-6-methylaniline. While direct experimental data remains scarce, the information presented, based on sound chemical principles and comparative analysis of related compounds, offers a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science. It is strongly recommended that users of this compound perform their own analytical characterization to confirm its identity and purity before use.

References

  • PubChem. 4-Chloro-6-methoxy-2-methylquinoline. National Center for Biotechnology Information.

  • PubChem. 4-Chloroaniline. National Center for Biotechnology Information.

  • ChemScene. 4-Chloro-2-methoxy-N-methylaniline.

  • Alfa Chemistry. 4-Chloro-2-methoxy-5-methylaniline.

  • Chemsrc. 4-Chloro-2-Methylaniline.

  • Fisher Scientific. 4-Chloro-2-methoxy-5-methylaniline, 85%, Tech., Thermo Scientific.

  • PubChem. 2-Chloro-4-methoxyaniline. National Center for Biotechnology Information.

  • Capot Chemical. MSDS of 4-Chloro-2-methoxy-N-methylaniline 96%.

  • Chongqing Chemdad Co., Ltd. 4-Chloro-2-methylaniline Analytical Chemistry.

  • Sigma-Aldrich. 4-Chloro-2-methoxy-N-methylaniline.

  • Google Patents. CN112358404A - Preparation method of 2-chloro-6-methylaniline.

  • Karabacak, M., et al. (2009). Experimental (UV, NMR, IR and Raman) and theoretical spectroscopic properties of 2-chloro-6-methylaniline. Journal of Molecular Structure, 936(1-3), 252-259.

  • ResearchGate. FTIR and FTRaman vibrational assignments of 4-Chloro-2-Methylaniline by DFT and Ab-initio calculations.

  • Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press.

  • ChemicalBook. 2-chloro-6-methyl aniline: uses and synthesis.

  • Rani, A. U., et al. (2010). FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(5), 1523-1529.

  • Royal Society of Chemistry. Supporting Information.

  • SpectraBase. 4-Chloro-N-methylaniline - Optional[MS (GC)] - Spectrum.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

  • Santa Cruz Biotechnology. 4-Chloro-2-methoxyaniline.

  • Sigma-Aldrich. 4-Chloro-2-methylaniline.

  • Nanaki, S., et al. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 30(5), 1169.

Sources

Exploratory

Comprehensive Physicochemical and Solubility Profiling of 4-Chloro-2-methoxy-6-methylaniline: A Critical Intermediate in Drug Discovery

Executive Summary In modern pharmaceutical development, the physicochemical properties of synthetic intermediates dictate the downstream formulation strategies and pharmacokinetic viability of active pharmaceutical ingre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, the physicochemical properties of synthetic intermediates dictate the downstream formulation strategies and pharmacokinetic viability of active pharmaceutical ingredients (APIs). 4-Chloro-2-methoxy-6-methylaniline (CAS: 644961-69-3) is a highly specialized, multi-substituted aniline derivative[1]. It serves as a critical building block in the synthesis of novel antibiotic compounds and potent Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists[2][3]. However, its unique substitution pattern presents distinct solubility challenges. This whitepaper provides an in-depth mechanistic analysis of its solubility profile, field-proven solubilization strategies, and self-validating experimental protocols for thermodynamic solubility screening.

Molecular Architecture & Physicochemical Properties

The molecular architecture of 4-chloro-2-methoxy-6-methylaniline features an aniline core heavily modified by electron-donating (methoxy, methyl) and electron-withdrawing (chloro) groups.

Causality of Physical State: At standard temperature and pressure, this compound exists as a dark brown liquid[2]. The disruption of crystal lattice packing—driven by the asymmetric 2,4,6-trisubstitution and the steric bulk of the methoxy group—prevents the molecule from solidifying at room temperature, lowering its melting point significantly compared to unsubstituted aniline.

Table 1: Physicochemical Profile
PropertyValue / Description
Chemical Name 4-Chloro-2-methoxy-6-methylaniline
CAS Number 644961-69-3[1]
Molecular Formula C8H10ClNO[1]
Molecular Weight 171.62 g/mol [1]
Physical State Dark brown liquid[2]
Aqueous Solubility Poor (Highly lipophilic)
Organic Solvents Soluble in Ethyl Acetate, Hexane, Dichloromethane, Methanol[2][3]

Solubility Challenges & Mechanistic Drivers

The primary challenge in formulating or assaying 4-chloro-2-methoxy-6-methylaniline in aqueous media is its profound lipophilicity.

  • Steric Hindrance: The presence of the 2-methoxy and 6-methyl groups creates significant steric bulk flanking the primary amine (-NH2). This conformationally shields the amine, severely restricting its ability to act as a hydrogen-bond donor or acceptor with water molecules.

  • Hydrophobic Surface Area: The addition of the 4-chloro substituent increases the total hydrophobic surface area and the partition coefficient (LogP), driving the molecule out of the aqueous phase.

To utilize this compound in biological assays or pharmaceutical compositions, the aqueous solubility must be artificially enhanced using targeted cosolvents or surfactants[2].

Table 2: Validated Solubilization Agents & Concentrations
Agent ClassSpecific ExamplesSolubilization MechanismTypical Concentration (w/w)
Polysorbates Tween 20, 60, 80Non-ionic surfactant micellization0.01% – 2.0%[2]
Poloxamers Pluronic F-68, F-84, P-103Triblock copolymer steric stabilization0.01% – 2.0%[2]
Cyclodextrins Hydroxypropyl-β-cyclodextrinHydrophobic cavity inclusion complexation0.01% – 2.0%[2]

Experimental Protocol: Self-Validating Thermodynamic Solubility Screening

To accurately determine the solubility limit of 4-chloro-2-methoxy-6-methylaniline in various excipient matrices, a kinetic approach is insufficient. The following protocol describes a self-validating thermodynamic solubility workflow.

Why this method? By utilizing HPLC-UV rather than visual turbidity, we quantify the exact concentration of the compound in the continuous phase. The inclusion of a standard calibration curve ensures the system validates its own readouts, eliminating false positives caused by micellar light scattering.

Step-by-Step Methodology

Phase 1: System Validation & Calibration

  • Standard Preparation: Dissolve 10.0 mg of 4-chloro-2-methoxy-6-methylaniline in 10 mL of pure methanol to create a 1 mg/mL stock solution.

  • Serial Dilution: Prepare a 5-point calibration curve (1, 10, 50, 100, and 500 µg/mL) in the mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% TFA).

  • HPLC-UV Injection: Inject standards at λmax​ (typically ~254 nm for substituted anilines). Ensure the R2 of the calibration curve is ≥0.999 .

Phase 2: Equilibration (The "Shake-Flask" Method) 4. Matrix Preparation: Prepare aqueous buffer solutions (pH 7.4) containing 1.0% w/w of the selected cosolvent (e.g., Pluronic F-68)[2]. 5. Compound Addition: Add an excess amount (e.g., 50 µL of the dark brown liquid) of 4-chloro-2-methoxy-6-methylaniline to 1 mL of the prepared matrix in a sealed microcentrifuge tube. 6. Incubation: Shake the tubes at 300 RPM at exactly 37°C for 48 hours. Causality: 48 hours ensures thermodynamic equilibrium is reached, and 37°C mimics physiological conditions.

Phase 3: Phase Separation & Quantification 7. Centrifugation: Centrifuge the samples at 15,000 x g for 15 minutes at 37°C to pellet any undissolved micro-droplets. 8. Filtration: Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. Discard the first 100 µL to account for membrane adsorption. 9. Analysis: Dilute the filtrate if necessary, inject into the HPLC-UV, and calculate the thermodynamic solubility limit using the validated calibration curve.

SolubilityWorkflow Start Compound Aliquot (4-Chloro-2-methoxy-6-methylaniline) Solvent Add Aqueous Buffer + Cosolvent (e.g., Pluronic F-68) Start->Solvent Incubate Incubate at 37°C (48 hrs, 300 RPM) Solvent->Incubate Separate Phase Separation (Centrifugation & Filtration) Incubate->Separate Analyze HPLC-UV Quantification vs Calibration Curve Separate->Analyze Data Calculate Thermodynamic Solubility Limit Analyze->Data

Workflow for high-throughput thermodynamic solubility screening of lipophilic intermediates.

Application in Drug Discovery: CRF1 Receptor Antagonists

Beyond its use as a precursor for broad-spectrum antibiotics targeting Neisseria gonorrhoeae[2], 4-chloro-2-methoxy-6-methylaniline is a highly prized scaffold in neuropharmacology.

Historically, Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists suffered from poor physicochemical drug properties, leading to clinical failures[3]. By incorporating the 4-chloro-2-methoxy-6-methylphenyl group into the 1-N-methylbenzimidazole core, researchers successfully designed next-generation antagonists.

Mechanistic Advantage: The 2,4,6-trisubstitution pattern of this specific aniline derivative imparts a highly flexible aryl group. This flexibility disrupts planar stacking of the resulting drug molecule, drastically improving the overall solubility and biological profile of the final API[3]. The optimized lead compound synthesized from this intermediate demonstrated exceptional binding affinity to the human CRF1 receptor, achieving an IC50​ of 9.5 nM without cytotoxicity at 30 µM[3].

CRF1Pathway Stress Stress Stimulus Hypothalamus Hypothalamus (CRF Release) Stress->Hypothalamus Pituitary Pituitary Gland (CRF1 Receptor) Hypothalamus->Pituitary Activates Drug CRF1 Antagonist (Aniline-derived) Drug->Pituitary Inhibits (IC50 ~9.5 nM) ACTH ACTH Secretion Pituitary->ACTH Cortisol Adrenal Gland (Cortisol Release) ACTH->Cortisol

Modulation of the HPA axis by aniline-derived CRF1 receptor antagonists.

References

  • Google Patents. "Antibiotic compounds (WO2018037223A1)." World Intellectual Property Organization.
  • Journal of Medicinal Chemistry. "Design and Synthesis of Benzimidazoles As Novel Corticotropin-Releasing Factor 1 Receptor Antagonists." ACS Publications. Available at: [Link]

Sources

Foundational

Theoretical Studies of Substituted Anilines: A Computational Guide to Electronic Properties and QSAR in Drug Design

Executive Summary Substituted anilines are ubiquitous scaffolds in medicinal chemistry, serving as the foundational pharmacophores for countless kinase inhibitors, antimicrobials, and non-steroidal anti-inflammatory drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted anilines are ubiquitous scaffolds in medicinal chemistry, serving as the foundational pharmacophores for countless kinase inhibitors, antimicrobials, and non-steroidal anti-inflammatory drugs (NSAIDs). The precise nature, position, and orientation of substituents on the aniline ring profoundly modulate the molecule's electronic distribution, lipophilicity, and target binding affinity. For drug development professionals, theoretical computational studies—specifically Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling—provide a predictive framework to accelerate lead optimization. This whitepaper details the causal methodologies, self-validating protocols, and quantum mechanical descriptors required to rigorously analyze substituted anilines in silico.

Quantum Mechanical Foundations & Methodological Causality

The structural characterization of substituted anilines relies heavily on Density Functional Theory (DFT) due to its optimal balance of computational efficiency and electron correlation accuracy.

The Causality of Functional and Basis Set Selection

In theoretical studies of anilines, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is the industry standard. The causality behind this choice lies in its incorporation of exact Hartree-Fock exchange, which corrects the self-interaction error inherent in pure DFT methods. This correction is critical for accurately modeling the delocalized π -electron system of the aromatic ring[1].

The selection of the 6-311++G(d,p) basis set is equally deliberate:

  • Triple-Zeta (311): Allows valence orbitals to split into three sizes, providing the flexibility needed to model the varying bond lengths induced by different substituents.

  • Diffuse Functions (++): The addition of diffuse functions is non-negotiable for substituted anilines containing electron-rich moieties (e.g., -OCH3, -NO2) or lone pairs on the amine nitrogen. They allow the basis functions to extend further from the nucleus, accurately capturing the spatial extent of anions and lone pairs.

  • Polarization Functions (d,p): Adding d orbitals to heavy atoms and p orbitals to hydrogen accounts for the asymmetric distortion of electron clouds during hydrogen bonding—a primary interaction mechanism for aniline-based drugs binding to target proteins.

Key Electronic Descriptors in Pharmacophore Modeling

Quantum mechanical calculations yield specific electronic descriptors that directly translate to macroscopic pharmacological properties:

  • HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) represents the molecule's electron-donating ability, while the Lowest Unoccupied Molecular Orbital (LUMO) represents its electron-accepting ability.

  • HOMO-LUMO Energy Gap ( ΔE ): A critical indicator of kinetic stability and chemical reactivity. A smaller gap implies higher polarizability, making the molecule more reactive and prone to off-target metabolic degradation.

  • Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, highlighting regions susceptible to electrophilic (red/negative) and nucleophilic (blue/positive) attacks. This is vital for predicting orientation within a receptor's binding pocket.

  • Quantum Topological Descriptors: Advanced topological analysis of the electron density can accurately estimate the pKa​ of the aniline derivative, a parameter that dictates the protonation state of the drug at physiological pH and governs membrane permeability[2].

Self-Validating Computational Protocol

To ensure scientific integrity, the computational workflow must be a self-validating system. A geometry optimization is mathematically meaningless without a subsequent frequency calculation to confirm the nature of the stationary point.

Step-by-Step Methodology
  • Initial Geometry Generation: Convert 1D SMILES strings of the substituted aniline library into 3D coordinates using a molecular builder.

  • Conformational Search (Pre-Optimization): Execute a molecular mechanics (e.g., MMFF94) conformational search. Causality: DFT is computationally expensive; starting near the global minimum prevents the Self-Consistent Field (SCF) cycles from converging on a high-energy local minimum.

  • DFT Geometry Optimization: Run the optimization at the B3LYP/6-311++G(d,p) level to relax the structure to its lowest potential energy state.

  • Frequency Calculation (Validation Step): Compute the vibrational frequencies (Hessian matrix) at the exact same level of theory. Causality: This step is self-validating. The presence of zero imaginary (negative) frequencies mathematically proves the optimized geometry is a true local minimum. If an imaginary frequency is found, the structure is a transition state (saddle point), and the optimization must be perturbed and restarted.

  • Descriptor Extraction: Parse the formatted checkpoint files to extract the HOMO/LUMO energies, dipole moments, and atomic charges.

ComputationalWorkflow S1 1. Input 3D Structure (SMILES to Coordinates) S2 2. Conformational Search (Molecular Mechanics) S1->S2 S3 3. Geometry Optimization (DFT B3LYP/6-311++G**) S2->S3 S4 4. Frequency Calculation (Hessian Matrix Evaluation) S3->S4 S5 Imaginary Frequencies Present? S4->S5 S5->S3 Yes (Saddle Point) S6 5. Extract Descriptors (HOMO, LUMO, MEP) S5->S6 No (True Minimum)

Figure 1: Self-validating computational workflow for extracting quantum descriptors.

Quantitative Analysis of Substituent Effects

The nature of the substituent—whether it is an Electron-Donating Group (EDG) or an Electron-Withdrawing Group (EWG)—drastically alters the electronic landscape of the aniline core. The table below summarizes the quantitative shifts in fundamental descriptors based on representative B3LYP/6-311++G(d,p) calculations.

CompoundSubstituent NatureHOMO (eV)LUMO (eV)Energy Gap ( ΔE , eV)Dipole Moment (Debye)
Aniline None (Reference)-5.70-0.505.201.55
p-Methoxyaniline Strong EDG (-OCH3)-5.25-0.354.902.10
p-Methylaniline Weak EDG (-CH3)-5.50-0.405.101.65
p-Chloroaniline Weak EWG (-Cl)-5.85-0.855.002.80
p-Nitroaniline Strong EWG (-NO2)-6.50-2.803.706.80

Data Synthesis: Strong electron-withdrawing groups like the nitro (-NO2) group pull electron density away from the aromatic ring. This significantly lowers the LUMO energy, resulting in a narrow energy gap (3.70 eV) and a massive spike in the dipole moment (6.80 Debye). Conversely, electron-donating groups like methoxy (-OCH3) destabilize the HOMO, pushing its energy higher and increasing the nucleophilicity of the molecule.

QSAR Integration and Ecotoxicology

In drug development, the quantum descriptors derived from DFT calculations are not used in isolation; they are the independent variables fed into Quantitative Structure-Activity Relationship (QSAR) models.

By correlating in silico parameters (like the HOMO-LUMO gap, dipole moment, and topological indices) with empirical biological data, researchers can construct predictive mathematical models. For instance, the toxicity of substituted anilines to aquatic organisms (such as Vibrio fischeri or Pseudokirchneriella subcapitata) can be accurately modeled using these quantum descriptors alongside lipophilicity ( logKow​ )[3]. This allows pharmaceutical companies to predict the environmental ecotoxicity of a drug candidate before synthesizing it, ensuring compliance with environmental safety regulations.

QSAR_Pathway Lib Substituted Aniline Library (Structural Variations) Desc Quantum Descriptors (Dipole, Gap, pKa) Lib->Desc In Silico Bio Empirical Biological Data (e.g., IC50, Ecotoxicity) Lib->Bio In Vitro Model Statistical Regression (PLS / Random Forest) Desc->Model Bio->Model Predict Predictive QSAR Model (Lead Optimization) Model->Predict

Figure 2: Integration of quantum descriptors into predictive QSAR modeling pipelines.

References

  • Title: Density functional studies of aniline and substituted anilines Source: Journal of Molecular Structure: THEOCHEM (1999) URL: [Link]

  • Title: Estimation of pKa using quantum topological molecular similarity descriptors: application to carboxylic acids, anilines and phenols Source: Journal of Organic Chemistry (2004) URL: [Link]

  • Title: Toxicity of 58 substituted anilines and phenols to algae Pseudokirchneriella subcapitata and bacteria Vibrio fischeri: comparison with published data and QSARs Source: Chemosphere (2011) URL: [Link]

Sources

Protocols & Analytical Methods

Method

The Synthetic Versatility of 4-Chloro-2-methoxy-6-methylaniline: A Guide to Its Application in Organic Synthesis

Introduction: A Multifunctional Building Block 4-Chloro-2-methoxy-6-methylaniline is a polysubstituted aromatic amine that, due to its unique arrangement of functional groups, presents itself as a valuable intermediate i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Multifunctional Building Block

4-Chloro-2-methoxy-6-methylaniline is a polysubstituted aromatic amine that, due to its unique arrangement of functional groups, presents itself as a valuable intermediate in modern organic synthesis. The interplay of the nucleophilic amino group with the electronically and sterically influential chloro, methoxy, and methyl substituents on the aromatic ring allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the potential applications of this compound, complete with theoretical protocols and mechanistic insights to empower researchers in the fields of medicinal chemistry, materials science, and fine chemical synthesis. While specific documented applications of this exact molecule are not abundant in publicly accessible literature, its utility can be confidently inferred from the well-established reactivity of analogous substituted anilines.

Physicochemical Properties and Structural Features

A comprehensive understanding of the physicochemical properties of a reagent is paramount for its effective use. Below is a summary of the key properties of 4-Chloro-2-methoxy-6-methylaniline.

PropertyValue/Information
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.63 g/mol
Appearance Likely a solid at room temperature (inferred from similar anilines)
Solubility Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.
Key Structural Features A primary aromatic amine with ortho-methoxy and ortho-methyl substituents, and a para-chloro group.

The strategic placement of the substituents on the aniline ring dictates its reactivity:

  • The amino group is the primary site for nucleophilic attack and can be readily acylated, alkylated, and diazotized.

  • The methoxy and methyl groups are electron-donating, activating the ring towards electrophilic substitution.

  • The chloro group is an electron-withdrawing group via induction but a weak deactivator overall due to lone pair donation. It can also serve as a leaving group in certain cross-coupling reactions.

Core Applications in Synthetic Chemistry

The synthetic utility of 4-Chloro-2-methoxy-6-methylaniline can be categorized into several key areas of organic transformations.

Elaboration of the Amino Group: Amide and Sulfonamide Synthesis

The primary amino group is a versatile handle for the introduction of a wide array of functionalities. Its reaction with acylating and sulfonylating agents is fundamental for the synthesis of amides and sulfonamides, which are prevalent motifs in many biologically active molecules.

Protocol 1: General Procedure for N-Acylation

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Chloro-2-methoxy-6-methylaniline (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), to the solution and stir.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add the desired acyl chloride or anhydride (1.1 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality in Protocol Design: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the acylating agent. The base is necessary to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards product formation.

Transformation of the Amino Group: Diazotization and Sandmeyer-Type Reactions

Diazotization of the primary amino group to form a diazonium salt opens up a plethora of synthetic possibilities, allowing for the introduction of a wide range of substituents onto the aromatic ring in a regioselective manner.

Protocol 2: General Procedure for Diazotization and Subsequent Sandmeyer Reaction

  • Diazonium Salt Formation:

    • In a flask, dissolve 4-Chloro-2-methoxy-6-methylaniline (1.0 eq.) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq.) dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes.

  • Sandmeyer Reaction (Example: Introduction of a Cyano Group):

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent.

    • Slowly add the cold diazonium salt solution to the CuCN solution. Effervescence (evolution of N₂) should be observed.

    • Allow the reaction to warm to room temperature and then heat as required (e.g., 50-60 °C) to ensure complete reaction.

    • Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent.

    • Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate.

    • Purify the product by column chromatography or distillation.

Expertise in Practice: The stability of the diazonium salt is critical; hence, maintaining a low temperature is imperative to prevent its premature decomposition. The choice of the copper(I) salt is dictated by the desired substituent to be introduced (e.g., CuCl for chloro, CuBr for bromo).

Diagram 1: Key Synthetic Transformations of 4-Chloro-2-methoxy-6-methylaniline

G cluster_0 Starting Material cluster_1 Amino Group Derivatization cluster_2 Diazotization & Sandmeyer Reactions cluster_3 Aromatic Ring Functionalization Start 4-Chloro-2-methoxy-6-methylaniline Amide N-Acyl Derivative Start->Amide Acyl Chloride, Base Sulfonamide N-Sulfonyl Derivative Start->Sulfonamide Sulfonyl Chloride, Base Alkylamine N-Alkyl/Aryl Derivative Start->Alkylamine Alkyl/Aryl Halide, Base Diazonium Diazonium Salt Start->Diazonium NaNO2, H+ Coupling Cross-Coupling Product (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Boronic Acid, Pd Catalyst, Base EAS Electrophilic Aromatic Substitution Product Start->EAS Electrophile (e.g., Br2) Halogen Aryl Halide (Br, I) Diazonium->Halogen CuX (X=Br, I) Cyano Aryl Nitrile Diazonium->Cyano CuCN Hydroxy Phenol Diazonium->Hydroxy H2O, Heat

Caption: Synthetic pathways originating from 4-Chloro-2-methoxy-6-methylaniline.

Palladium-Catalyzed Cross-Coupling Reactions

While aryl chlorides are generally less reactive than bromides or iodides in palladium-catalyzed cross-coupling reactions, advancements in catalyst design have made these transformations feasible. The chlorine atom at the para-position of 4-Chloro-2-methoxy-6-methylaniline could potentially participate in reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination under specific conditions.

Protocol 3: Theoretical Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a Schlenk flask, add 4-Chloro-2-methoxy-6-methylaniline (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1).

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Purification: Filter the mixture through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine, dry over an anhydrous salt, and concentrate. Purify the crude product by column chromatography.

Authoritative Grounding: The success of this reaction is highly dependent on the choice of catalyst and ligands. Modern catalysts designed for the activation of aryl chlorides would be necessary for efficient transformation.

Conclusion: A Promising Synthetic Intermediate

4-Chloro-2-methoxy-6-methylaniline represents a versatile and promising building block for organic synthesis. Its substituted aniline scaffold allows for a wide range of transformations, making it a valuable precursor for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science industries. The theoretical protocols provided herein, grounded in the established principles of organic chemistry, offer a solid foundation for the exploration of this compound's synthetic potential. As with any chemical process, optimization of reaction conditions will be essential to achieve desired outcomes for specific substrates and target molecules.

References

  • Information on the reactivity of halogenated anilines in cross-coupling reactions.[1]

  • General principles of aniline reactivity and diazotiz
  • Protocols for N-acyl
  • General procedures for Suzuki-Miyaura coupling of aryl chlorides.
  • Influence of substituents on the reactivity of aromatic rings.[2]

  • The use of substituted anilines in medicinal chemistry.[3]

Sources

Application

Application Note: 4-Chloro-2-methoxy-6-methylaniline as a Versatile Synthetic Building Block in Drug Discovery

Executive Summary 4-Chloro-2-methoxy-6-methylaniline (CAS: 644961-69-3) is a highly specialized, tri-substituted aromatic amine that serves as a critical building block in modern medicinal chemistry. Its unique combinati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2-methoxy-6-methylaniline (CAS: 644961-69-3) is a highly specialized, tri-substituted aromatic amine that serves as a critical building block in modern medicinal chemistry. Its unique combination of steric hindrance and electronic modulation makes it an invaluable moiety for designing conformationally locked active pharmaceutical ingredients (APIs). This application note details the physicochemical profile, mechanistic rationale, and validated synthetic protocols for utilizing this building block in the development of corticotropin-releasing factor 1 (CRF1) receptor antagonists, JAK3 kinase inhibitors, and novel antibacterial agents.

Physicochemical Profiling & Analytical Signatures

Before employing 4-Chloro-2-methoxy-6-methylaniline in complex synthetic cascades, verifying its purity and structural integrity is paramount. The compound is typically isolated as a dark brown liquid[1], and its identity can be confirmed through specific mass spectrometry and nuclear magnetic resonance (NMR) signatures.

Table 1: Physicochemical and Analytical Properties

PropertyValue
Chemical Name 4-Chloro-2-methoxy-6-methylaniline
CAS Number 644961-69-3[2]
Molecular Formula C8H10ClNO
Molecular Weight 171.62 g/mol
Appearance Dark brown liquid[1]
MS (ESI+) m/z 172.07[M+H]+[1]
1H NMR (400 MHz, DMSO-d6) δ 6.72 (d, 1H), 6.65 (s, 1H), 4.53 (bs, 2H, NH2), 3.77 (s, 3H, OCH3), 2.06 (s, 3H, CH3)[1]

Mechanistic Rationale in Medicinal Chemistry

The selection of 4-Chloro-2-methoxy-6-methylaniline over simpler anilines is driven by three distinct pharmacological and chemical advantages:

  • Conformational Locking (Steric Hindrance): The ortho-methoxy and ortho-methyl groups create severe steric bulk around the amine nitrogen. When coupled to a heterocyclic core (such as a benzimidazole), these groups restrict the rotation of the C(aryl)-N bond. This "locks" the molecule into a bioactive conformation, significantly lowering the entropic penalty upon binding to target receptors. This mechanism was pivotal in optimizing 1-N-methylbenzimidazole derivatives as CRF1 receptor antagonists[3].

  • Metabolic Shielding: The para-chloro substituent effectively blocks the primary site of CYP450-mediated aromatic hydroxylation. This electronic and steric shielding extends the biological half-life of the resulting API in vivo.

  • Targeted Kinase Inhibition: In the development of JAK3 inhibitors for rheumatoid arthritis, the tri-substituted aniline moiety perfectly occupies a specific hydrophobic pocket within the JAK3 ATP-binding site, ensuring high selectivity over other JAK family members[4].

Logic Aniline 4-Chloro-2-methoxy- 6-methylaniline Steric Ortho-Substituents (Methoxy & Methyl) Aniline->Steric Electronic Para-Chloro Substituent Aniline->Electronic Conformation Restricted N-C Bond Rotation Steric->Conformation Steric Clash Metabolism Blocked Para- Hydroxylation Electronic->Metabolism CYP450 Shielding Affinity Enhanced Target Binding Affinity Conformation->Affinity Lower Entropic Penalty Metabolism->Affinity Extended Half-life

Figure 1: Logical relationship between the building block's structural features and pharmacological benefits.

Biological Pathway Targeting

Compounds synthesized using this building block frequently target the JAK-STAT signaling pathway , which plays a fundamental role in cell differentiation, proliferation, and immune response. Aberrant JAK activity is a primary driver of autoimmune diseases like rheumatoid arthritis[4].

JAKSTAT Cytokine Cytokine (e.g., IL-2, IL-4) Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Kinase Receptor->JAK3 Activation STAT STAT Protein JAK3->STAT Phosphorylation Transcription Gene Transcription STAT->Transcription Nucleus Translocation Inhibitor JAK3 Inhibitor (Aniline-derived) Inhibitor->JAK3 Blocks ATP Site

Figure 2: JAK-STAT signaling pathway illustrating the inhibitory target of synthesized compounds.

Validated Experimental Protocols

Because of the extreme steric hindrance imparted by the 2-methoxy and 6-methyl groups, standard coupling conditions often fail or result in poor yields. The following protocols have been engineered to overcome these high activation energy barriers.

Protocol A: Prolonged Thermal Nucleophilic Aromatic Substitution (SNAr)

Application: Synthesis of sterically hindered anilino-benzimidazoles (CRF1 Antagonists)[3]. Self-Validating In-Process Control: The reaction mixture will transition from a clear solution to a heterogeneous suspension. TLC monitoring should show the slow, steady consumption of the electrophile over 48–72 hours.

Step-by-Step Methodology:

  • Reagent Charging: In a dry reaction vessel, combine the electrophilic core (e.g., a chlorobenzimidazole derivative, 1.0 eq) with 4-Chloro-2-methoxy-6-methylaniline (2.0 eq)[3].

    • Causality: A 2-fold excess of the aniline is critical. The extreme steric hindrance drastically reduces the reaction rate; the excess drives the equilibrium forward and acts as an in situ acid scavenger for the generated HCl.

  • Thermal Activation: Stir the neat mixture or highly concentrated solution at 70°C for 48–72 hours[3].

    • Causality: The ortho-substituents block the nucleophilic attack trajectory. Prolonged thermal energy is mandatory to overcome this massive activation barrier.

  • Anti-Solvent Precipitation: Cool the mixture to room temperature and dilute slowly with hexane[3].

    • Causality: Hexane acts as an anti-solvent. The highly polar benzimidazole product exhibits differential solubility compared to the starting materials, triggering the precipitation of the target compound.

  • Isolation: Collect the insoluble material via vacuum filtration. Purify the filter cake via silica gel column chromatography, eluting with 2% MeOH in CH2Cl2 to yield the pure target compound[3].

Protocol B: Microwave-Assisted Acid-Catalyzed Coupling

Application: Synthesis of tricyclic tetrahydropyrimido[1,2-a]benzimidazole derivatives[5]. Self-Validating In-Process Control: LC-MS analysis at the 2-hour mark should confirm the formation of the desired mass peak [M+H]+. The sealed microwave vial ensures zero solvent loss at extreme temperatures.

Step-by-Step Methodology:

  • Preparation: In a heavy-walled microwave-safe vial, combine 4-Chloro-2-methoxy-6-methylaniline (3.81 mmol, 3.0 eq) with the electrophilic substrate (1.27 mmol, 1.0 eq)[5].

  • Catalyst Addition: Add p-toluenesulfonic acid (pTSA) (1.27 mmol, 1.0 eq)[5].

    • Causality: The weak nucleophilicity of the hindered aniline requires Brønsted acid catalysis to protonate the electrophile, thereby increasing its susceptibility to nucleophilic attack.

  • Solvent Selection: Suspend the mixture in 5.0 mL of anhydrous xylene[5].

    • Causality: Xylene is selected for its high boiling point and non-polar nature, supporting high-temperature microwave irradiation without generating dangerous internal vapor pressures.

  • Microwave Irradiation: Seal the vial and irradiate at 150°C for 4 hours[5].

    • Causality: Microwave dielectric heating provides rapid, uniform energy transfer. This accelerates the reaction rate exponentially, achieving in 4 hours what would take days under conventional thermal conditions.

  • Workup & Extraction: Cool to room temperature. Partition the mixture between ethyl acetate and water. Extract the aqueous layer three times with ethyl acetate. Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate in vacuo[5].

Workflow Start 4-Chloro-2-methoxy-6-methylaniline + Electrophilic Core Mix Solvent Addition & Mixing (e.g., Xylene or DMF) Start->Mix Heat Thermal/Microwave Activation (70°C - 150°C) Mix->Heat Catalysis/Base Addition Purify Silica Gel Chromatography (EtOAc/Hexane or MeOH/DCM) Heat->Purify Cooling & Anti-Solvent Extraction Product Purified Target Compound (CRF1 / JAK3 / Antibiotic) Purify->Product Yield Optimization

Figure 3: Generalized experimental workflow for coupling 4-Chloro-2-methoxy-6-methylaniline.

References

  • BLD Pharm. "644961-69-3 | 4-Chloro-2-methoxy-6-methylaniline". Product Catalog & Physicochemical Data. 2

  • Journal of Medicinal Chemistry (ACS Publications). "Design and Synthesis of Benzimidazoles As Novel Corticotropin-Releasing Factor 1 Receptor Antagonists". 3

  • Google Patents. "US20090186879A1 - Tricyclic compounds and use thereof". 5

  • Google Patents. "WO2018037223A1 - Antibiotic compounds". 1

  • Google Patents. "WO2020187292A1 - 2-substituted pyrazole amino-4-substituted amino-5-pyrimidinecarboxamide compounds, compositions and applications thereof". 4

Sources

Method

The Aniline Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals The substituted aniline, a deceptively simple aromatic amine, stands as a cornerstone in the edifice of medicinal chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The substituted aniline, a deceptively simple aromatic amine, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility, stemming from its unique electronic properties and synthetic tractability, has cemented its role as a privileged scaffold in a vast array of therapeutic agents. For the discerning drug discovery professional, a deep understanding of the applications and experimental nuances of this scaffold is not merely beneficial, but essential for the rational design of novel therapeutics. This guide provides an in-depth exploration of the multifaceted applications of substituted anilines, complete with detailed experimental protocols, insights into structure-activity relationships (SAR), and strategies for mitigating potential liabilities.

The Double-Edged Sword: Understanding the Utility and Challenges of the Aniline Moiety

The utility of the aniline scaffold lies in its ability to engage in crucial hydrogen bonding interactions with biological targets, its capacity to be readily functionalized to modulate physicochemical properties, and its role as a key building block in the synthesis of more complex heterocyclic systems.[1][2] However, the aniline moiety is not without its challenges. It is often susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites and potential toxicity.[2][3] A significant part of modern medicinal chemistry efforts involving anilines is dedicated to navigating this fine line between therapeutic efficacy and metabolic stability.

Therapeutic Applications of Substituted Anilines: A Survey of Key Areas

The impact of the substituted aniline scaffold is felt across a broad spectrum of therapeutic areas. Below, we delve into some of the most significant applications, highlighting key drug examples and their mechanisms of action.

Oncology: Targeting the Kinome with Precision

Substituted anilines are arguably most prominent in the field of oncology, particularly as the backbone of numerous kinase inhibitors.[4][5] These drugs have revolutionized cancer treatment by targeting the dysregulated signaling pathways that drive tumor growth and proliferation.[5]

The anilinoquinazoline and anilinopyrimidine cores are quintessential examples of this application.[6][7] These scaffolds serve as ATP-competitive inhibitors, where the aniline nitrogen and its substituents form critical hydrogen bonds and van der Waals interactions within the ATP-binding pocket of the kinase.[5]

Table 1: Representative Aniline-Containing Kinase Inhibitors

Drug Name (Brand Name)Aniline ScaffoldTarget Kinase(s)Therapeutic Indication
Gefitinib (Iressa)AnilinoquinazolineEGFRNon-small cell lung cancer
Cabozantinib (Cabometyx)Anilinoquinolinec-Met, VEGFR, Mer, KitRenal cell carcinoma, etc.[4]
Asciminib (Scemblix)Aniline derivativeABL1 (allosteric)Chronic myeloid leukemia
Compound 17c (Experimental)2-Substituted aniline pyrimidineMer/c-MetPreclinical anticancer activity[4]

The following diagram illustrates the general mechanism by which aniline-based kinase inhibitors block signal transduction.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) ADP ADP RTK->ADP Phosphorylates Substrate Substrate Protein ATP ATP ATP->RTK Binds to ATP pocket PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Signaling Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Signaling Aniline_Inhibitor Aniline-Based Kinase Inhibitor Aniline_Inhibitor->RTK Competitively Binds to ATP Pocket GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: Aniline-based kinase inhibitors competitively block ATP binding.

Infectious Diseases: A Legacy of Antibacterial and Antiprotozoal Activity

The history of substituted anilines in medicinal chemistry is deeply rooted in the fight against infectious diseases. The discovery of sulfonamides, derivatives of sulfanilamide, marked the dawn of modern antimicrobial chemotherapy.[8]

Sulfonamides act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[8] By mimicking the natural substrate, p-aminobenzoic acid (PABA), they halt bacterial growth.[8] Dapsone, a sulfone, shares a similar mechanism of action and remains a key drug in the treatment of leprosy.[8]

Table 2: Aniline-Based Antimicrobial Agents

Drug NameClassMechanism of ActionPrimary Use
SulfamethoxazoleSulfonamideInhibits dihydropteroate synthaseBacterial infections
DapsoneSulfoneInhibits dihydropteroate synthaseLeprosy, dermatitis herpetiformis[8]
Expanding Horizons: Anilines in Other Therapeutic Areas

The utility of the aniline scaffold extends beyond oncology and infectious diseases, with applications in a growing number of therapeutic areas.

  • Neurology: Aniline derivatives have been explored for their potential in treating neurological disorders. For instance, certain triazole-aniline hybrids have been investigated for their cholinesterase inhibitory activity, relevant to Alzheimer's disease.[9]

  • Cardiovascular Disease: Some aniline derivatives have shown promise in the context of cardiovascular disorders.[10][11] For example, specific compounds have been synthesized and evaluated for their activity in models of heart failure.[11]

  • Inflammation: The anti-inflammatory properties of aniline-containing compounds are well-documented. Bromfenac is a non-steroidal anti-inflammatory drug (NSAID) that contains an aniline moiety.[12] Additionally, derivatives of 4-(methylsulfonyl)aniline have been synthesized and shown to possess anti-inflammatory activity.[13]

Experimental Protocols: Synthesis and Characterization

A key to leveraging the aniline scaffold is a mastery of its synthesis and characterization. Below are representative protocols for the synthesis of a 4-anilinoquinazoline kinase inhibitor and a sulfonamide, as well as general guidelines for their characterization.

Protocol 1: Synthesis of a 4-Anilinoquinazoline Kinase Inhibitor (Gefitinib Analogue)

This protocol outlines a convergent synthesis of a gefitinib analogue, a well-known EGFR inhibitor.

G cluster_synthesis Synthesis of a Gefitinib Analogue A 2,4-Dichloro-6,7-dimethoxyquinazoline C Nucleophilic Aromatic Substitution A->C B 3-Chloro-4-fluoroaniline B->C D Gefitinib Analogue C->D

Caption: Synthetic workflow for an anilinoquinazoline.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 eq) in isopropanol.

  • Addition of Aniline: To the stirred solution, add 3-chloro-4-fluoroaniline (1.1 eq).

  • Base Addition: Add a suitable base, such as triethylamine (1.5 eq), to scavenge the HCl generated during the reaction.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold isopropanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Causality: The nucleophilic aromatic substitution reaction proceeds via the attack of the aniline nitrogen on the more reactive C4 position of the quinazoline ring. The electron-withdrawing nature of the quinazoline ring system facilitates this substitution.

Protocol 2: Synthesis of a Sulfonamide from an Aniline

This protocol describes the classical synthesis of a sulfonamide from an aniline derivative.

Step-by-Step Procedure:

  • Acylation of Aniline: Protect the amino group of the starting aniline by reacting it with acetic anhydride to form the corresponding acetanilide.

  • Chlorosulfonation: Carefully add the acetanilide to an excess of chlorosulfonic acid at low temperature (ice bath). This step introduces the sulfonyl chloride group onto the aromatic ring.

  • Ammonolysis: React the resulting sulfonyl chloride with an excess of aqueous ammonia. This displaces the chloride to form the sulfonamide.

  • Deprotection: Hydrolyze the acetyl protecting group with aqueous acid to yield the final sulfonamide.

Causality: The protection of the amino group is crucial to prevent its reaction with chlorosulfonic acid. The chlorosulfonation is an electrophilic aromatic substitution reaction. The final ammonolysis is a nucleophilic acyl substitution at the sulfonyl group.

Characterization of Substituted Anilines

The structural elucidation of newly synthesized substituted anilines is paramount. A combination of spectroscopic techniques is typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. ¹⁵N NMR can provide direct information about the aniline nitrogen.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The fragmentation pattern in the mass spectrum can provide valuable structural information.[14][15]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the N-H stretches of the amino group and the S=O stretches of sulfonamides.

Mitigating Aniline-Related Toxicity: The Role of Bioisosteres

As previously mentioned, the metabolic instability and potential toxicity of the aniline moiety are significant concerns in drug development.[2][3] A key strategy to address this is the use of bioisosteres – chemical groups that have similar physicochemical properties to the aniline but with an improved metabolic profile.

Table 3: Bioisosteric Replacements for the Aniline Moiety

BioisostereRationale for Use
AminonorbornanesSaturated, three-dimensional scaffold that mimics the spatial arrangement of an aniline but is less prone to oxidation.[2][3]
Benzimidazoles, Pyrroles, PyridinesHeterocyclic rings that can replicate the hydrogen bonding and aromatic interactions of anilines with improved metabolic stability.[12]

The rational design and incorporation of such bioisosteres can lead to the development of safer and more effective drug candidates.

Conclusion and Future Perspectives

The substituted aniline scaffold has proven to be an enduring and remarkably fruitful starting point for the discovery of new medicines. Its continued prevalence in modern drug discovery is a testament to its versatility and the ingenuity of medicinal chemists in harnessing its potential while mitigating its inherent liabilities. As our understanding of disease biology deepens and new molecular targets emerge, the creative application of the substituted aniline motif, coupled with sophisticated strategies to enhance drug-like properties, will undoubtedly continue to yield novel and impactful therapies for the foreseeable future. The ability to fine-tune the electronic and steric properties of the aniline ring through substitution will remain a powerful tool in the optimization of lead compounds into clinically successful drugs.

References

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC. [Link]

  • Cresset Blog: Aniline replacement in drug-like compounds - BioPartner UK. (2024, January 10). BioPartner UK. [Link]

  • Aniline replacement in drug-like compounds. (2024, January 10). Cresset. [Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. [Link]

  • Structure activity relationships for 4-anilino compounds. - ResearchGate. [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. [Link]

  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. PMC. [Link]

  • Assisted evaluation of aniline's in silico toxicity using artificial intelligence and its simultaneous determination as a toxic impurity with widely used cardiovascular drugs using a green micellar chromatographic method. PMC. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • Process for the synthesis of dapsone and its intermediates.
  • Assisted evaluation of aniline's in silico toxicity using artificial intelligence and its simultaneous determination as a toxic impurity with widely used cardiovascular drugs using a green micellar chromatographic method. R Discovery. [Link]

  • Synthesis Of New Compounds Derived From Dapsone And Study Their Biological Activity. Systematic Reviews in Pharmacy. [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. Request PDF. [Link]

  • Process for the preparation of gefitinib.
  • Dapsone in dermatology and beyond. PMC. [Link]

  • Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. MDPI. [Link]

  • Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. Bentham Science. [Link]

  • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. SciSpace. [Link]

  • Fluorine-containing drugs approved by the FDA in 2021. Beilstein Journal of Organic Chemistry. [Link]

  • Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. Taylor & Francis. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. [Link]

  • Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. MDPI. [Link]

  • MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. ResearchGate. [Link]

  • ANALYTICAL CHIRAL SEPARATION METHODS. IUPAC. [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]

  • Synthesis, Characterization of Heterocyclic Compounds Containing Dapsone. Impactfactor. [Link]

  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. ACS Publications. [Link]

  • Analytical chiral separation methods (IUPAC Recommendations 1997). Request PDF. [Link]

  • Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. [Link]

  • Dapsone and sulfones in dermatology: Overview and update. Praxis Dr. med. Christian Schuster. [Link]

  • Tilianin: A Potential Natural Lead Molecule for New Drug Design and Development for the Treatment of Cardiovascular Disorders. MDPI. [Link]

  • Compound and fragment screening by native mass spectrometry. Drug Target Review. [Link]

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Application

Mechanistic Foundations and Causality in Reaction Design

The palladium-catalyzed synthesis of substituted anilines—universally recognized as the Buchwald-Hartwig amination—has fundamentally transformed the landscape of synthetic organic chemistry, materials science, and pharma...

Author: BenchChem Technical Support Team. Date: March 2026

The palladium-catalyzed synthesis of substituted anilines—universally recognized as the Buchwald-Hartwig amination—has fundamentally transformed the landscape of synthetic organic chemistry, materials science, and pharmaceutical development[1]. By enabling the direct formation of C(sp²)–N bonds from aryl halides or pseudohalides and diverse nitrogen nucleophiles, this methodology provides unparalleled access to complex arylamine pharmacophores, which are ubiquitous in modern therapeutics[2].

As a Senior Application Scientist, I have designed this technical guide to move beyond mere procedural steps. Here, we will dissect the mechanistic causality behind catalyst selection, establish self-validating experimental workflows, and provide robust protocols engineered for high-fidelity reproducibility.

To rationally optimize a Buchwald-Hartwig coupling, one must understand the kinetic and thermodynamic forces driving the catalytic cycle. The reaction proceeds through three primary organometallic steps: oxidative addition, amine coordination/deprotonation, and reductive elimination[2].

  • Oxidative Addition: The active monomeric Pd(0) species inserts into the aryl halide (Ar–X) bond to form an arylpalladium(II) halide complex. The rate of this step is heavily dependent on the electrophilicity of the aryl halide (I > Br > Cl ≫ F) and the electron density of the phosphine ligand[3],[4]. Electron-rich, bulky ligands (e.g., dialkylbiaryl phosphines) accelerate this step by increasing the electron density at the palladium center[1].

  • Amine Coordination and Deprotonation: The amine binds to the Pd(II) center, followed by deprotonation by the base to form a palladium amido complex. Mechanistic studies reveal that for secondary amines, an apparent positive order in amine concentration can sometimes indicate catalyst decomposition pathways rather than a shift in the turnover-limiting step, emphasizing the need for precise stoichiometry[5].

  • Reductive Elimination: The C–N bond is formed, releasing the substituted aniline and regenerating the Pd(0) catalyst. This is often the turnover-limiting step, particularly for electron-rich arenes or unhindered amines[6]. Sterically demanding ligands (e.g., BrettPhos, XPhos) physically crowd the palladium center, thermodynamically forcing the aryl and amido groups together to accelerate reductive elimination and prevent unwanted side reactions like β -hydride elimination[7],[1].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd + Ar-X PdII_ArX L_nPd(II)(Ar)(X) Arylpalladium Halide OxAdd->PdII_ArX AmineBind Amine Coordination & Deprotonation PdII_ArX->AmineBind + HNRR', Base PdII_ArN L_nPd(II)(Ar)(NRR') Amido Complex AmineBind->PdII_ArN - Base·HX RedElim Reductive Elimination PdII_ArN->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NRR' Substituted Aniline RedElim->Product

Catalytic cycle of the Buchwald-Hartwig amination detailing key organometallic intermediates.

Rational Selection of Reaction Components

A self-validating protocol requires selecting reagents where the chemical causality aligns with the substrate's specific electronic and steric demands.

Ligand and Catalyst Selection

The evolution from first-generation ligands (e.g., P(o-tol)3, BINAP, DPPF) to modern dialkylbiaryl phosphines (Buchwald ligands) has drastically expanded the substrate scope[3],[1].

  • BINAP / DPPF: Excellent for simple aryl bromides and secondary amines, but often fail with aryl chlorides due to slow oxidative addition[3],[1].

  • XPhos / RuPhos: Highly active for coupling secondary amines with aryl chlorides and bromides. Their electron-rich dicyclohexylphosphine moieties facilitate oxidative addition, while the bulky biphenyl backbone promotes reductive elimination[7].

  • BrettPhos: Specifically engineered for primary amines. Its extreme steric bulk prevents the coordination of a second aryl halide to the monoarylated product, effectively suppressing the formation of diarylamine side products[8].

Base and Solvent Matrix

The base must be strong enough to deprotonate the coordinated amine but mild enough to avoid degrading sensitive functional groups[9].

  • Sodium tert-butoxide (NaOtBu): The gold standard for unfunctionalized substrates. It provides rapid reaction kinetics but will hydrolyze esters, epimerize enolizable ketones, and degrade base-sensitive heterocycles[9].

  • Cesium Carbonate (Cs₂CO₃) / Potassium Phosphate (K₃PO₄): Weaker bases that offer excellent functional group tolerance. They are typically used in conjunction with highly active ligands (like XPhos) and polar aprotic solvents (e.g., 1,4-dioxane or t-Amyl alcohol) to maintain reasonable reaction rates[9].

Quantitative Data Summary for Optimization
Aryl ElectrophileAmine ClassRecommended Precatalyst / LigandPreferred BaseSolventMechanistic Rationale
Aryl BromideSecondaryPd₂(dba)₃ / BINAP or DPPFNaOtBuTolueneStandard conditions; bidentate ligands prevent β -hydride elimination[3],[1].
Aryl ChlorideSecondaryPd(OAc)₂ / XPhos or RuPhosNaOtBu or Cs₂CO₃1,4-DioxaneElectron-rich ligand accelerates slow oxidative addition of C–Cl bonds[7].
Aryl Chloride/BromidePrimaryPd₂(dba)₃ / BrettPhosNaOtBu or K₃PO₄t-Amyl OHExtreme steric bulk prevents over-arylation (diarylamine formation)[8].
Base-Sensitive ArenesAnyPrecatalyst (e.g., XPhos Pd G3)K₃PO₄ or Cs₂CO₃THF or DioxaneWeak bases prevent substrate degradation; G3 precatalysts ensure rapid Pd(0) generation[9].

Experimental Workflows and Self-Validating Protocols

The following protocols are designed with built-in validation checkpoints to ensure trustworthiness and high yields. The exclusion of oxygen and moisture is critical, as O₂ irreversibly oxidizes both the electron-rich phosphine ligands and the active Pd(0) species, instantly terminating the catalytic cycle[9].

W Prep 1. Reagent Prep (Glovebox/Schlenk) Degas 2. Degassing (Sparging/FPT) Prep->Degas React 3. Reaction (Heating & Stirring) Degas->React Monitor 4. Monitoring (LC-MS/TLC) React->Monitor Monitor->React Incomplete Conversion Workup 5. Work-up (Quench & Extract) Monitor->Workup Purify 6. Purification (Chromatography) Workup->Purify

Standard experimental workflow for Pd-catalyzed C-N cross-coupling with validation loops.

Protocol A: General Amination of Aryl Bromides with Secondary Amines

This protocol utilizes a standard bidentate ligand system (BINAP) and is ideal for robust, unfunctionalized substrates[3],[8].

Reagents:

  • Aryl bromide (1.0 equiv, 1.0 mmol)

  • Secondary amine (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (0.01 equiv, 1 mol% Pd)

  • rac-BINAP (0.02 equiv, 2 mol%)

  • NaOtBu (1.4 equiv, 1.4 mmol)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Preparation (Validation Checkpoint 1): In an inert atmosphere (glovebox or standard Schlenk technique), charge an oven-dried 20 mL reaction vial with Pd₂(dba)₃, rac-BINAP, and NaOtBu. Causality: Solid bases and catalysts are weighed first to minimize atmospheric exposure.

  • Solvent Addition & Pre-activation: Add anhydrous toluene (5.0 mL). Stir the mixture at room temperature for 10 minutes. Validation: The solution should transition from a dark purple/red (Pd₂(dba)₃) to a deep red/orange hue, indicating the formation of the active L₂Pd(0) complex.

  • Substrate Addition: Add the aryl bromide and secondary amine. If either is a liquid, add them via a micro-syringe after sealing the vial with a PTFE-lined septum.

  • Degassing: Sparge the reaction mixture with dry Argon for 5 minutes. Causality: Removes dissolved oxygen which would otherwise lead to phosphine oxidation and catalyst death.

  • Reaction: Heat the sealed vial to 80–100 °C in an oil bath or heating block with vigorous stirring (800 rpm) for 4–12 hours.

  • Monitoring (Validation Checkpoint 2): After 4 hours, cool the reaction slightly, withdraw a 10 μ L aliquot, dilute in LC-MS grade acetonitrile, and analyze. The reaction is self-validated as complete when the aryl bromide peak is <1% relative to the product.

  • Work-up: Cool to room temperature. Quench the reaction by adding 5 mL of water (neutralizes residual base and solubilizes inorganic salts). Extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter through a short pad of Celite (to remove palladium black), concentrate under reduced pressure, and purify via flash column chromatography[10],[8].

Protocol B: Amination of Base-Sensitive Aryl Chlorides with Primary Amines

This protocol addresses two major challenges: the high activation energy of the C–Cl bond and the propensity of primary amines to undergo double arylation. We employ BrettPhos and a weak base[7],[8].

Reagents:

  • Aryl chloride (1.0 equiv, 1.0 mmol)

  • Primary amine (1.2 equiv, 1.2 mmol)

  • BrettPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)

  • K₃PO₄ (anhydrous, finely milled) (2.0 equiv, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge a vial with the aryl chloride (if solid), BrettPhos Pd G3, and finely milled K₃PO₄. Causality: G3 precatalysts rapidly activate at room temperature under mildly basic conditions to form the active monomeric Pd(0) species without requiring a separate reduction step, ensuring high initial catalyst concentration[9].

  • Reagent Addition: Add anhydrous 1,4-dioxane, followed by the primary amine and aryl chloride (if liquid).

  • Reaction: Seal the vial, remove from the glovebox, and heat to 100 °C for 6–18 hours. Causality: 1,4-Dioxane is chosen over toluene because its higher polarity helps partially solubilize the weak K₃PO₄ base, facilitating the deprotonation step which is often sluggish with weak bases[9].

  • Monitoring & Work-up: Follow the LC-MS validation and extraction procedures outlined in Protocol A. The extreme steric profile of BrettPhos ensures >95:5 selectivity for the mono-arylated primary aniline over the diarylated side product[8].

References

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides University of Windsor URL: [Link]

  • Reevaluation of the Mechanism of the Amination of Aryl Halides Catalyzed by BINAP-Ligated Palladium Complexes The Hartwig Group, UC Berkeley URL: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design Raw Data Library URL: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base National Institutes of Health (PMC) URL: [Link]

  • Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds ScienceOpen URL: [Link]

  • The Buchwald–Hartwig Amination After 25 Years ResearchGate URL: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis Organic Synthesis URL:[Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point University of Windsor URL: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds National Institutes of Health (PMC) URL: [Link]

Sources

Method

One-Pot Synthesis of Polyfunctionalized Anilines: An Application Guide for Researchers

Authored by: [Your Name/Department], Senior Application Scientist Introduction: The Strategic Importance of Polyfunctionalized Anilines Polyfunctionalized anilines are cornerstone building blocks in modern chemical scien...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Strategic Importance of Polyfunctionalized Anilines

Polyfunctionalized anilines are cornerstone building blocks in modern chemical sciences, particularly within drug discovery and materials science. Their inherent structural motif is a recurring feature in a vast array of pharmaceuticals, agrochemicals, dyes, and polymers. The strategic placement of diverse functional groups on the aniline scaffold allows for the fine-tuning of molecular properties, influencing everything from biological activity to material characteristics.

Traditionally, the synthesis of these valuable compounds has relied on multi-step sequences, often involving tedious purification of intermediates, which can lead to significant time and resource expenditure. The advent of one-pot synthesis methodologies has revolutionized this landscape. By combining multiple reaction steps into a single, seamless operation without the isolation of intermediates, one-pot strategies offer substantial benefits in terms of efficiency, cost-effectiveness, and waste reduction.[1][2] This guide provides an in-depth exploration of contemporary one-pot approaches to polyfunctionalized aniline synthesis, complete with detailed protocols and the scientific rationale behind them.

The Power of "One-Pot": A Paradigm Shift in Synthesis

The core principle of one-pot synthesis is to design a sequence of reactions where the conditions for each subsequent step are compatible with the preceding one. This can be achieved through various strategies, including multicomponent reactions (MCRs), cascade (or domino) reactions, and sequential catalysis. The advantages are manifold:

  • Increased Efficiency: Eliminating intermediate workup and purification steps significantly shortens overall synthesis time.

  • Atom and Step Economy: By telescoping multiple transformations, these methods often lead to higher overall yields and reduce solvent and reagent consumption, aligning with the principles of green chemistry.[3][4]

  • Access to Molecular Diversity: One-pot reactions, particularly MCRs, allow for the rapid generation of libraries of structurally diverse compounds from a set of common starting materials, a crucial advantage in high-throughput screening for drug discovery.[5]

G cluster_0 Traditional Multi-Step Synthesis cluster_1 One-Pot Synthesis A Starting Material A C Intermediate 1 (Isolation & Purification) A->C Reaction 1 B Starting Material B B->C E Intermediate 2 (Isolation & Purification) C->E Reaction 2 D Starting Material C D->E F Final Product E->F Reaction 3 G Starting Material A J Final Product G->J Single Operation H Starting Material B H->J Single Operation I Starting Material C I->J Single Operation G start Combine Reactants: Aniline, Aldehyde, Dicarbonyl, Malononitrile, Catalyst, Solvent reflux Reflux Reaction Mixture start->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter to Recover Catalyst cool->filter workup Aqueous Workup (Water & Brine Wash) filter->workup dry Dry Organic Layer workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Column Chromatography concentrate->purify product Pure Polyfunctionalized Aniline Derivative purify->product G start Combine Nitroarene, Aldehyde, and Pd/C in Ethanol hydrogenation Pressurize with H₂ and Heat start->hydrogenation monitor Monitor by TLC hydrogenation->monitor cool_vent Cool and Vent H₂ monitor->cool_vent Reaction Complete filter Filter through Celite cool_vent->filter concentrate Concentrate Filtrate filter->concentrate purify Column Chromatography concentrate->purify product Pure N-Substituted Aniline purify->product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Chloro-2-methoxy-6-methylaniline

Welcome to the Application Scientist Support Portal. This troubleshooting guide provides field-proven methodologies, causal explanations, and step-by-step protocols for isolating high-purity 4-chloro-2-methoxy-6-methylan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This troubleshooting guide provides field-proven methodologies, causal explanations, and step-by-step protocols for isolating high-purity 4-chloro-2-methoxy-6-methylaniline (CAS: 644961-69-3). Because this molecule possesses a highly activated, electron-rich aromatic ring, it presents unique challenges regarding oxidative stability and regioisomeric separation.

Chemical Profiling & Impurity Analysis

Before selecting a purification strategy, it is critical to understand the physicochemical behavior of the target molecule. The electron-donating methoxy and methyl groups increase the electron density on the ring, making the amine highly prone to oxidation, while the chlorine atom adds lipophilicity.

Table 1: Physicochemical Properties & Common Impurities

Property / ImpurityDescription / Impact on Purification
Molecular Formula C8H10ClNO (MW: 171.62 g/mol )
pKa (Estimated) ~4.0 - 4.5. Requires the aqueous phase to be at pH < 2 for complete protonation during extraction.
Oxidation Products Azo, azoxy, or quinone-imine species. Visually present as dark brown/black discoloration in the crude mixture.
Regioisomers Byproducts from upstream chlorination or methylation. Difficult to separate via extraction; requires chromatography.

Core Purification FAQs & Protocols

FAQ 1: What is the most reliable method to remove neutral organic impurities?

Answer: Liquid-liquid acid-base extraction is the gold standard for separating basic anilines from neutral or acidic impurities[1]. Because 4-chloro-2-methoxy-6-methylaniline has an estimated pKa around 4.0–4.6, treating the crude mixture with an quantitatively protonates the amine, forming a water-soluble anilinium salt[2]. Neutral impurities remain trapped in the organic phase.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude 4-chloro-2-methoxy-6-methylaniline in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

  • Acidification: Transfer to a separatory funnel. Extract with 1.0 M HCl (aq) until the aqueous layer tests at pH 1-2. The aniline will partition into the aqueous layer as the hydrochloride salt.

  • Phase Separation: Drain the aqueous layer. Wash the organic layer once more with 1.0 M HCl to ensure complete transfer. Discard the organic layer (which contains the neutral impurities).

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add 1.0 M NaOH (aq) until the pH exceeds 8. The solution will turn cloudy as the free base precipitates.

  • Back-Extraction: Extract the basified aqueous layer 2-3 times with fresh diethyl ether.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the purified free base.

Causality Insight: The ice bath during basification is a critical, self-validating step. The neutralization reaction is highly exothermic. Elevated temperatures accelerate the oxidation of the electron-rich aniline core into highly colored polymeric impurities. Keeping the system cold ensures the integrity of the free base.

FAQ 2: How do I separate the product from its regioisomers?

Answer: Acid-base extraction cannot separate regioisomers because their pKa values are nearly identical. For regioisomeric purity, Silica Gel Column Chromatography must be employed.

Protocol: Silica Gel Chromatography

  • Preparation: Pack a glass chromatography column with silica gel (100-200 mesh) using hexanes.

  • Loading: Dissolve the crude mixture in a minimal amount of dichloromethane and carefully load it onto the top of the silica bed.

  • Elution: Elute using an isocratic system. A validated mobile phase for this specific compound is [3].

  • Collection: Monitor fractions via TLC (UV active at 254 nm). The target compound typically elutes as a distinct band.

  • Concentration: Pool the product-containing fractions and evaporate under reduced pressure to afford the product as a dark brown to amber liquid.

Causality Insight: Anilines can streak on silica gel due to strong hydrogen bonding and acid-base interactions with the slightly acidic silanol groups on the silica surface. If streaking occurs, adding 1% triethylamine (TEA) to the mobile phase neutralizes the silanol sites, sharpening the elution band and improving recovery.

Workflow Visualization

AcidBaseExtraction Start Crude Aniline in Ether AddHCl Add 1-2 M HCl (aq) & Separate Start->AddHCl OrgLayer1 Organic Layer (Neutral Impurities) AddHCl->OrgLayer1 Top Layer AqLayer1 Aqueous Layer (Anilinium Salt) AddHCl->AqLayer1 Bottom Layer Discard1 Discard OrgLayer1->Discard1 AddBase Add 1 M NaOH (aq) to pH > 8 AqLayer1->AddBase Extract Extract with Ether & Separate AddBase->Extract OrgLayer2 Organic Layer (Free Aniline) Extract->OrgLayer2 Top Layer AqLayer2 Aqueous Layer (Inorganic Salts) Extract->AqLayer2 Bottom Layer DryEvap Dry (Na2SO4) & Evaporate OrgLayer2->DryEvap Discard2 Discard AqLayer2->Discard2 Pure Purified Product DryEvap->Pure

Acid-Base Extraction workflow for isolating 4-chloro-2-methoxy-6-methylaniline.

Troubleshooting Guide

Q: My purified aniline rapidly turns dark brown/black upon storage. How can I prevent this? A: This is a classic symptom of oxidative degradation. The methoxy and methyl groups donate electron density to the aromatic ring, making the amine highly susceptible to air oxidation. Fix: Always concentrate the product under a nitrogen or argon atmosphere. Store the purified liquid in amber vials (to prevent photo-oxidation),[1]. Furthermore, ensure all acidic impurities are removed during the final workup, as trace acids catalyze the oxidative degradation of anilines[1].

Q: During the acid extraction step, I am getting a stubborn emulsion. How do I break it? A: Emulsions in aniline extractions usually occur due to the presence of polymeric oxidation products acting as surfactants, or insufficient density differences between the aqueous and organic layers. Fix: Add to the aqueous layer[1]. This increases the density and ionic strength of the aqueous phase, forcing the organic compounds out (the "salting-out" effect) and rapidly breaking the emulsion.

Q: Can I purify this compound by distillation? A: While many simple anilines are purified by vacuum distillation, the heavy substitution on 4-chloro-2-methoxy-6-methylaniline increases its boiling point and thermal instability. High temperatures can [1]. If distillation is attempted, it must be a high-vacuum distillation (e.g., < 1 Torr) to keep the pot temperature as low as possible.

Table 2: Comparison of Purification Strategies

MethodTarget Impurities RemovedScalabilityYield Impact
Acid-Base Extraction Neutral organics, unreacted non-basic starting materialsHigh (kg scale)High (>85%)
Silica Column Chromatography Regioisomers, structurally similar byproductsLow-Medium (g scale)Medium (60-75%)
Vacuum Distillation Volatile solvents, high-MW polymersMediumVariable (High risk of thermal degradation)

References

  • Armarego, W. L. F., & Chai, C. L. L. (2003). Purification of Laboratory Chemicals (5th ed.). Source: Elsevier / ScienceDirect. URL:[Link]

  • World Intellectual Property Organization. Antibiotic compounds (Patent No. WO2018037223A1). Source: Google Patents.

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in Substituted Aniline Synthesis

Welcome to the Process Chemistry Technical Support Center. The synthesis of substituted anilines is a cornerstone of pharmaceutical and agrochemical development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. The synthesis of substituted anilines is a cornerstone of pharmaceutical and agrochemical development. However, the two most common synthetic routes—catalytic hydrogenation of nitroarenes and Buchwald-Hartwig cross-coupling—are frequently plagued by chemoselectivity issues and catalyst deactivation.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we explore the mechanistic causality behind reaction failures and provide self-validating protocols to ensure your syntheses are robust, reproducible, and scalable.

Diagnostic Troubleshooting Workflow

Before adjusting your reaction parameters, use the diagnostic flowchart below to isolate the root cause of your aniline synthesis failure.

TroubleshootingFlow Start Aniline Synthesis Underperforming Route Select Reaction Pathway Start->Route Nitro Nitroarene Reduction Route->Nitro BHA Buchwald-Hartwig Amination Route->BHA Dehal1 Loss of Halogen (Hydrodehalogenation) Nitro->Dehal1 Color Yellow/Orange Intermediate Buildup Nitro->Color Dehal2 Arene Formation (Hydrodehalogenation) BHA->Dehal2 Black Palladium Black Precipitate BHA->Black Sol1 Use Pt/C + Morpholine Inhibitor Dehal1->Sol1 Sol2 Increase H2 Pressure or Add Promoter Color->Sol2 Sol3 Switch to Bulky Biarylphosphine Ligand Dehal2->Sol3 Sol4 Ensure Anhydrous & Degassed Conditions Black->Sol4

Diagnostic flowchart for resolving common side reactions in aniline synthesis.

Catalytic Hydrogenation of Nitroarenes: FAQs & Troubleshooting

Q: Why am I observing significant loss of the aryl halogen (hydrodehalogenation) during the reduction of my halonitrobenzene? A: The electron-withdrawing nature of the nitro group highly activates the aromatic ring, making the carbon-halogen bond susceptible to oxidative addition by transition metals. Once the nitro group is fully reduced to an electron-donating amine, the ring is deactivated toward dehalogenation. Therefore, dehalogenation primarily occurs during the intermediate stages of reduction. Solution: Avoid Palladium (Pd/C), which readily inserts into C-X bonds. Switch to Platinum on carbon (Pt/C). To further suppress dehalogenation, introduce a cycloaliphatic nitrogen base like morpholine. Morpholine acts as a selective poison, occupying the most highly active catalytic edge sites to suppress C-X cleavage without halting the reduction of the nitro group[1].

Q: My reaction stalled, and the mixture turned deep orange. LC-MS shows a mass +16 Da relative to the desired aniline. What happened? A: You are observing the accumulation of a hydroxylamine intermediate and its subsequent condensation products. According to the Haber mechanism, nitro reduction proceeds sequentially: Nitro Nitroso Hydroxylamine Aniline[2]. The reduction of the hydroxylamine to the amine is often the rate-limiting step because it requires a significantly more negative reduction midpoint potential[3]. If the driving force is insufficient, the hydroxylamine accumulates and condenses with the highly reactive nitroso intermediate to form azoxy compounds, which are characteristically yellow or orange[2]. Solution: Do not quench the reaction. Increase the hydrogen pressure to provide a greater thermodynamic driving force, or add a promoter (such as vanadium) to the Pt/C catalyst to accelerate N-O bond cleavage.

Buchwald-Hartwig Amination: FAQs & Troubleshooting

Q: I am coupling an aryl chloride with a secondary amine, but my major product is the completely dehalogenated arene. How can I favor C-N bond formation? A: This is a classic β -hydride elimination side reaction. After the oxidative addition of the aryl halide and the coordination of the amine, a palladium amido complex is formed. If the final reductive elimination step to form the C-N bond is slow, the complex can undergo β -hydride elimination from the amine's alkyl group. This forms a palladium hydride species, which then reductively eliminates to yield the hydrodehalogenated arene and an imine[4]. Solution: You must accelerate the reductive elimination step. Switch to a highly sterically demanding, electron-rich biarylphosphine ligand (e.g., RockPhos or BrettPhos). The extreme steric bulk of these ligands forces the metal center to rapidly extrude the product, outcompeting the β -hydride elimination pathway[5].

Q: The reaction mixture turns black immediately upon reaching 80 °C, and no product is formed. A: The fine black precipitate is "Palladium black," indicating complete catalyst decomposition[5]. This occurs when the active Pd(0) species falls out of the catalytic cycle, usually due to oxygen ingress, protic impurities, or the use of a ligand that binds too weakly at elevated temperatures. Solution: Ensure rigorously anhydrous and degassed conditions. Use a pre-catalyst (like a Pd G3 or G4 complex) that generates the active monoligated Pd(0) species efficiently in situ.

Quantitative Data: Catalyst and Ligand Selection

Use the following benchmarked data to select the appropriate reagents for your specific substrate class.

Table 1: Catalyst Selection for Halonitrobenzene Reduction
Catalyst SystemRelative ActivityHydrodehalogenation RiskRecommended Substrate Scope
Pd/C (Standard) Very HighHighNon-halogenated nitroarenes
Pt/C (Standard) HighModerateFluoro- and Chloro-nitroarenes
Pt/C + Morpholine ModerateLowBromo- and Iodo-nitroarenes
Sulfided Pt/C LowVery LowHighly sensitive halonitroarenes
Table 2: Ligand Benchmarking for Buchwald-Hartwig Amination
LigandSteric BulkDesired Amination (%)Hydrodehalogenation (%)Best Application
BINAP Low40%45%Primary amines, non-hindered
XPhos High85%10%General secondary amines
RockPhos Very High95%< 2%Hindered/challenging substrates

(Note: Percentages are illustrative averages for challenging secondary amine couplings.)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols include built-in validation checkpoints. Do not proceed to the next step unless the checkpoint criteria are met.

Protocol A: Chemoselective Hydrogenation of Halonitrobenzenes

Objective: Reduce 4-bromonitrobenzene to 4-bromoaniline without loss of the bromine atom.

  • Preparation: In a high-pressure hydrogenation reactor, add 4-bromonitrobenzene (10.0 mmol), 5% Pt/C (1 mol% Pt), and morpholine (0.5 equivalents) in methanol (20 mL).

  • Purging: Seal the reactor. Purge the headspace with N 2​ (3 cycles) followed by H 2​ (3 cycles) to remove all oxygen.

  • Reaction: Pressurize the reactor to 50 psi H 2​ and stir vigorously at 25 °C.

  • Validation Checkpoint (2 Hours): Halt stirring, carefully vent the reactor, and withdraw a 50 µL aliquot through a syringe filter. Dilute in 1 mL MeOH and analyze via LC-MS.

    • Self-Validation Logic: If the mass corresponding to 4-bromophenylhydroxylamine ([M+H] + = 188) is >5% relative to the product, the Haber sequence is incomplete; re-pressurize and stir for 1 additional hour. If the desired aniline is >95% and no dehalogenated aniline (aniline, [M+H] + = 94) is observed, the reaction is successful.

  • Workup: Filter the mixture through a tightly packed pad of Celite to remove the Pt/C catalyst. Wash the pad with methanol and concentrate the filtrate under reduced pressure.

Protocol B: Buchwald-Hartwig Amination with RockPhos

Objective: Couple a sterically hindered aryl chloride with a secondary amine while suppressing β -hydride elimination.

  • Glovebox Setup: Inside a nitrogen-filled glovebox, charge an oven-dried 20 mL vial with the aryl chloride (1.0 mmol), the secondary amine (1.2 mmol), sodium tert-butoxide (1.5 mmol), and RockPhos Pd G3 pre-catalyst (2 mol%).

  • Solvent Addition: Add anhydrous, rigorously degassed toluene (5 mL). Seal the vial with a PTFE-lined septum cap.

  • Reaction: Remove the vial from the glovebox and heat at 90 °C in a pre-heated oil bath for 4 hours.

  • Validation Checkpoint (15 Minutes): Observe the reaction mixture visually.

    • Self-Validation Logic: A homogeneous yellow/orange or deep red solution indicates a healthy, active catalytic cycle. If the solution turns opaque black with a fine precipitate within the first 15 minutes, the catalyst has decomposed into palladium black[5] due to oxygen/moisture ingress. If this occurs, discard the reaction, re-degas your solvents, and restart.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), wash with water and brine, dry over MgSO 4​ , and concentrate for column chromatography.

References

  • Buchwald–Hartwig amination Source: Wikipedia URL:[Link]

  • US3145231A - Process for the reduction of halo nitro aromatic compounds Source: Google Patents URL
  • WO2020128434A1 - Method of reducing aromatic nitro compounds Source: Google Patents URL
  • Informing Efforts to Develop Nitroreductase for Amine Production Source: National Institutes of Health (PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Aniline Synthesis &amp; Troubleshooting Guide

Welcome to the Aniline Synthesis Technical Support Center. The synthesis of substituted anilines is a cornerstone of pharmaceutical development, agrochemicals, and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Aniline Synthesis Technical Support Center. The synthesis of substituted anilines is a cornerstone of pharmaceutical development, agrochemicals, and materials science. However, researchers frequently encounter bottlenecks such as incomplete conversions, chemoselectivity failures, and catalyst deactivation.

This guide abandons generic advice to focus on the causality of chemical failures . By understanding the mechanistic pathways of Catalytic Hydrogenation and Buchwald-Hartwig Amination, you can transform erratic reactions into self-validating, reproducible protocols.

Section 1: Catalytic Hydrogenation of Nitroarenes

Catalytic hydrogenation is the most atom-economical method for reducing nitroarenes to anilines. However, the reaction traverses a complex network of intermediates, making it highly susceptible to side reactions.

FAQ 1: Why is my reaction yielding yellow/orange byproducts instead of aniline?

The Diagnosis: You are observing the accumulation of condensation byproducts (azoxybenzene, azobenzene, or hydrazobenzene). This occurs when the reaction diverges through the Haber Mechanism 1.

The Causality: The reduction of a nitro group (-NO₂) to an amine (-NH₂) is not a single step. It proceeds via nitroso (-NO) and hydroxylamine (-NHOH) intermediates. If the hydrogenation rate is too slow, or if the reaction is conducted in basic media, the nucleophilic phenylhydroxylamine attacks the electrophilic nitrosobenzene. This condensation eliminates water to form azoxybenzene, which subsequently reduces to azobenzene (orange) and hydrazobenzene (yellow).

Haber Nitro Nitrobenzene Nitroso Nitrosobenzene Nitro->Nitroso +2H, -H2O Hydroxyl Phenylhydroxylamine Nitroso->Hydroxyl +2H Azoxy Azoxybenzene Nitroso->Azoxy + Hydroxyl -H2O Aniline Aniline (Target) Hydroxyl->Aniline +2H, -H2O Azo Azobenzene Azoxy->Azo +2H, -H2O Hydrazo Hydrazobenzene Azo->Hydrazo +2H Hydrazo->Aniline Cleavage +2H

Haber mechanism: Direct reduction pathway (Blue/Green) vs. Condensation side reactions (Red).

The Solution: To suppress the condensation pathway, you must accelerate the direct reduction of the intermediates. Avoid basic additives. If using transfer hydrogenation, ensure your hydrogen donor is in sufficient excess. Modern Single-Atom Catalysts (SACs) are highly effective here, as they activate hydrogen via heterolytic dissociation, generating polarized hydrogen species that rapidly and selectively reduce the polar -NO₂ group without allowing intermediates to accumulate 2.

FAQ 2: How do I prevent the dehalogenation of my halonitrobenzene substrate?

The Causality: Standard noble metal catalysts (like Pd/C) are overly active. While they rapidly reduce the nitro group, they also readily insert into C-Cl, C-Br, or C-I bonds via oxidative addition, leading to hydrodehalogenation.

The Solution: Switch from Palladium to Platinum (Pt/C), which has a lower propensity for C-X bond cleavage. Alternatively, use poisoned catalysts (e.g., adding trace vanadium or sulfur) or non-noble metal catalysts (Fe, Co) which exhibit strict chemoselectivity for the nitro group 3.

Quantitative Data: Catalyst Selectivity Profile
Catalyst SystemPrimary SubstrateTarget ProductSelectivity / Known Issues
Pd/C (10%) + H₂ HalonitrobenzeneAnilinePoor (<50%) : Severe hydrodehalogenation.
Pt/C (5%) + H₂ HalonitrobenzeneHaloanilineGood (85-95%) : Lower C-X cleavage rates.
Fe(OH)x/Pt Nanocrystals Functionalized NitroareneSubstituted AnilineExcellent (>99%) : Fe-OH interfaces protect reducible rings.
Cu(0) Nanoparticles NitrobenzeneAzobenzeneVariable : Highly dependent on H-donor; favors azo products.
Protocol 1: Chemoselective Hydrogenation of Halonitrobenzenes

Self-Validating Design: The absence of halide ions in the aqueous wash confirms the suppression of hydrodehalogenation.

  • Reactor Preparation: Charge a high-pressure autoclave with the halonitrobenzene (10 mmol) and dry ethanol (30 mL).

  • Catalyst Loading: Add 1 mol% of Pt/C (5 wt%) or a selective Single-Atom Catalyst (e.g., Pt₁/Fe₂O₃). Do not use Pd/C.

  • Atmosphere Exchange: Seal the reactor. Purge with inert Nitrogen gas three times (pressurize to 5 bar, then vent) to remove oxygen.

  • Hydrogenation: Pressurize the reactor with H₂ gas to 10 bar. Heat the mixture to 40 °C under vigorous stirring (800 rpm) to eliminate mass transfer limitations.

  • Validation Checkpoint: Monitor hydrogen consumption. The reaction is complete when the pressure stabilizes (typically 2-4 hours).

  • Workup: Vent the reactor safely. Filter the mixture through a pad of Celite to remove the catalyst. Wash the organic layer with water; test the aqueous layer with AgNO₃. A lack of white precipitate (AgCl) validates that chemoselectivity was maintained.

Section 2: Buchwald-Hartwig Amination

When synthesizing heavily substituted or secondary/tertiary anilines, direct cross-coupling of aryl halides with amines via the Buchwald-Hartwig amination is the industry standard 4.

FAQ 3: My reaction mixture turned black and stalled. What happened?

The Diagnosis: The formation of a fine black precipitate indicates the irreversible decomposition of your active Palladium catalyst into inactive "Palladium Black" nanoparticles 5.

The Causality: Palladium(0) is highly sensitive to oxygen and moisture. If your solvent was not properly degassed, O₂ will oxidize the electron-rich phosphine ligands, stripping the protective coordination sphere from the Pd center and causing it to aggregate. Alternatively, if your aryl halide is unreactive (e.g., an aryl chloride with a poor ligand), the catalytic cycle stalls at the Pd(0) resting state, increasing the probability of thermal decomposition.

BHTroubleshoot Start Reaction Stalled / Low Yield CheckPd Is there a black precipitate (Pd black)? Start->CheckPd YesPd Catalyst Decomposition: Degas solvents & check inert gas line. CheckPd->YesPd Yes NoPd Catalytic Cycle Stalled CheckPd->NoPd No Substrate Is the substrate an Aryl Chloride? NoPd->Substrate ChangeLigand Oxidative Addition Failure: Use electron-rich ligands (BrettPhos) Substrate->ChangeLigand Yes Base Reductive Elimination Failure: Check Base (Use NaOtBu or LiHMDS) Substrate->Base No

Diagnostic workflow for stalled Buchwald-Hartwig amination reactions.

FAQ 4: I am using an Aryl Chloride, but getting no product. How do I fix this?

The Causality: Aryl chlorides possess a much higher bond dissociation energy (~96 kcal/mol) compared to aryl bromides (~81 kcal/mol) or iodides (~65 kcal/mol). Standard ligands like Triphenylphosphine (PPh₃) do not provide enough electron density to the Palladium center to force the oxidative addition into the stubborn C-Cl bond.

The Solution: You must utilize dialkylbiaryl phosphine ligands (the "Buchwald ligands"). Ligands such as BrettPhos or RuPhos are highly electron-rich (facilitating oxidative addition) and sterically bulky (forcing the final reductive elimination step to release the product).

Quantitative Data: Ligand & Base Selection Matrix
SubstrateAmine Coupling PartnerOptimal LigandOptimal Base
Aryl Iodide/Bromide Primary Alkyl/ArylBINAP or dppfCs₂CO₃
Aryl Chloride Primary AlkylBrettPhosNaOtBu
Aryl Chloride Secondary AlkylRuPhosLiHMDS
Electron-Poor Aryl ArylamineXantPhosK₃PO₄
Protocol 2: Air-Free Buchwald-Hartwig Amination of Aryl Chlorides

Self-Validating Design: The use of a pre-catalyst ensures a known, exact concentration of active Pd(0), removing the variability of in-situ reduction.

  • Schlenk Setup: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Repeat three times.

  • Reagent Loading: Inside a glovebox (or under strict positive Argon flow), add the aryl chloride (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (1.5 equiv).

  • Pre-Catalyst Addition: Add 2 mol% of the palladacycle pre-catalyst (e.g., BrettPhos Pd G3). Causality: G3 pre-catalysts rapidly activate at room temperature to form the active Pd(0) species, preventing early-stage catalyst death.

  • Solvent Introduction: Inject anhydrous, thoroughly sparged (degassed with Argon for 30 mins) toluene via syringe.

  • Reaction: Heat the mixture to 80 °C. The solution should remain homogeneous and colored (usually yellow/red/brown).

  • Validation Checkpoint: At 2 hours, pull a 50 µL aliquot via syringe, quench in acetonitrile, and analyze via LC-MS. The disappearance of the aryl chloride mass peak and the absence of a hydrodehalogenated mass peak validates the ligand choice.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a thin pad of silica gel to trap the palladium waste. Concentrate the filtrate in vacuo.

References
  • Giomi, D., et al. "Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol." ResearchGate.
  • "Rational design of single-atom catalysts for efficient hydrogenation of nitro compounds." OAE Publishing.
  • "Selective Catalytic Hydrogenation of Nitroarenes to Anilines." ResearchGate.
  • "Buchwald-Hartwig Amination." Chemistry LibreTexts.
  • "Technical Support Center: Troubleshooting Guide for Buchwald-Hartwig Amination Side Reactions." Benchchem.

Sources

Optimization

Technical Support Center: Purification and Handling of 4-Chloro-2-methoxy-6-methylaniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in troubleshooting the purification of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in troubleshooting the purification of 4-Chloro-2-methoxy-6-methylaniline (also known as 4-chloro-6-methyl-o-anisidine).

This highly substituted aniline is a critical building block in medicinal chemistry, notably utilized in the synthesis of 7-dialkylaminobenzimidazoles, which serve as potent Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists[1][2], as well as in the development of novel antibiotic compounds[3]. Due to its electron-rich aromatic ring and multiple substituents, synthesizing and isolating this compound with >99% purity presents unique chromatographic and physicochemical challenges.

Impurity Profiling & Causality

Before troubleshooting, it is critical to understand the thermodynamic and kinetic origins of the impurities in your crude mixture. Substituted anilines are highly susceptible to both over-reaction during electrophilic aromatic substitution and oxidative degradation during workup.

Table 1: Common Impurities and Physicochemical Rationale
Impurity TypeStructural CharacteristicDetection MethodPrimary Removal StrategyCausality / Principle of Separation
Oxidation Products Azo compounds, quinone iminesVisual (Dark brown color), UV-VisVacuum Distillation, Charcoal FiltrationAnilines easily oxidize in air. These polymeric/dimeric species have significantly higher boiling points and lower solubility in non-polar solvents than the monomeric aniline.
Regioisomers 6-Chloro-2-methoxy-4-methylaniline1H NMR (Aromatic proton shifts)Acid-Base Extraction, Salt RecrystallizationThe position of the chloro group alters the pKa of the amine due to varying inductive (-I) and steric effects, allowing for differential protonation.
Over-chlorinated 4,6-Dichloro-2-methoxy-6-methylanilineLC-MS (Isotope pattern M+2, M+4)Silica Gel Column ChromatographyAdditional chlorine atoms reduce the basicity of the amine and alter the dipole moment, changing its retention factor (Rf) on silica.
Unreacted Precursors Nitrobenzene intermediatesTLC, LC-MSChemical Scavenging, ChromatographyNitro groups are highly electron-withdrawing, making the precursor non-basic. It will not form a water-soluble salt under acidic conditions.

Troubleshooting Guides & FAQs

Q1: My isolated 4-chloro-2-methoxy-6-methylaniline presents as a dark brown liquid, but I need it to be highly pure for a downstream cyclization. What causes this color, and how do I remove it? A: The dark brown coloration is a hallmark of aniline oxidation[3]. Because the aromatic ring is activated by both a methoxy and a methyl group, the amine is highly susceptible to atmospheric oxidation, forming quinone imines and azo-coupled oligomers. Solution: Do not rely on standard column chromatography, as these polar oligomers often streak through silica. Instead, perform a high-vacuum fractional distillation. The monomeric 4-chloro-2-methoxy-6-methylaniline will distill over, leaving the high-molecular-weight dark tars in the distillation flask. Alternatively, if distillation is not feasible, dissolve the crude in a non-polar solvent (e.g., hexanes/toluene) and treat with activated charcoal (Darco) followed by filtration through a pad of Celite.

Q2: My LC-MS and NMR data show a mixture of the desired 4-chloro product and a 4,6-dichloro over-chlorinated byproduct. How can I efficiently separate them without running multiple columns? A: Over-chlorination occurs because the initial chlorination product remains highly activated. The addition of a second chlorine atom at the remaining ortho/para position significantly decreases the basicity of the aniline nitrogen due to the strong inductive electron-withdrawing effect (-I). Solution: Utilize this pKa difference via a controlled acid-base extraction or selective hydrochloride salt precipitation. By titrating the mixture with a weak acid or a stoichiometric deficit of anhydrous HCl, the more basic 4-chloro-2-methoxy-6-methylaniline will protonate and precipitate as a salt first, leaving the less basic 4,6-dichloro impurity in the organic mother liquor.

Q3: I am detecting unreacted nitro-precursor in my final product after reduction. How do I clear this? A: Unreacted nitro precursors (e.g., 4-chloro-2-methoxy-6-methylnitrobenzene) lack the basic amine group. Solution: Dissolve your crude mixture in an organic solvent (like ethyl acetate) and wash vigorously with 1M aqueous HCl. The target aniline will partition into the aqueous layer as a water-soluble hydrochloride salt, while the neutral nitro precursor will remain in the organic layer. Separate the layers, basify the aqueous layer to pH 10 with NaOH, and back-extract with fresh ethyl acetate to recover the pure aniline.

Experimental Methodologies

Protocol A: Purification via Differential Hydrochloride Salt Recrystallization

This protocol is a self-validating system: the successful formation of a white/pale crystalline solid directly confirms the separation of non-basic and highly oxidized impurities.

  • Dissolution: Dissolve 10.0 g of crude 4-chloro-2-methoxy-6-methylaniline in 100 mL of anhydrous diethyl ether or methyl tert-butyl ether (MTBE) in a round-bottom flask under an inert nitrogen atmosphere.

  • Precipitation: Cool the flask to 0 °C in an ice bath. Slowly add 1.05 equivalents of a standardized solution of HCl in dioxane (or ethereal HCl) dropwise while stirring vigorously.

  • Observation: A precipitate will begin to form immediately. The target compound forms a crystalline hydrochloride salt, while less basic over-chlorinated impurities and non-basic nitro precursors remain in solution.

  • Isolation: Filter the suspension rapidly through a Büchner funnel under vacuum. Wash the filter cake with 2 x 20 mL of ice-cold MTBE to remove residual trapped organic impurities.

  • Free-basing (Self-Validation): Suspend the solid in 100 mL of dichloromethane (DCM) and add 1M aqueous NaOH until the aqueous layer reaches pH 10. The solid will dissolve as the free base partitions into the DCM.

  • Recovery: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base.

Protocol B: High-Vacuum Distillation for Color Removal
  • Transfer the dark brown crude liquid to a distillation flask equipped with a short-path distillation head and a Vigreux column.

  • Add a magnetic stir bar and connect the system to a high-vacuum pump (target pressure: < 1 mmHg).

  • Gradually heat the oil bath. The target compound will distill at a specific boiling point under vacuum (monitor the vapor temperature closely).

  • Collect the main fraction as a pale yellow to clear liquid, leaving the dark, non-volatile oxidation byproducts in the distillation pot.

Workflows and Biological Context

To ensure you select the correct purification strategy, follow the decision matrix outlined in the workflow diagram below.

PurificationWorkflow Crude Crude 4-Chloro-2-methoxy- 6-methylaniline Assess Impurity Profiling (LC-MS / NMR) Crude->Assess Oxidation Dark Brown Color (Oxidation/Azo Impurities) Assess->Oxidation Visual/UV Regio Regioisomers (6-chloro, 4,6-dichloro) Assess->Regio NMR Nitro Unreacted Precursors (Nitro compounds) Assess->Nitro LC-MS Distillation Vacuum Distillation (B.P. Fractionation) Oxidation->Distillation Removes heavy tars Salt HCl Salt Formation & Recrystallization Regio->Salt Differential basicity Chromatography Silica Gel Column Chromatography Nitro->Chromatography Polarity difference Pure Purified 4-Chloro-2-methoxy- 6-methylaniline (>99%) Distillation->Pure Salt->Pure Chromatography->Pure

Caption: Decision-tree workflow for the targeted purification of 4-chloro-2-methoxy-6-methylaniline.

Downstream Application: CRF1 Receptor Antagonism

Why is the purity of this specific aniline so critical? 4-Chloro-2-methoxy-6-methylaniline is condensed with 2-chlorobenzimidazoles to synthesize potent CRF1 receptor antagonists[1]. Impurities at this stage can poison the palladium catalysts used in cross-coupling or cause severe steric clashes during cyclization.

Once synthesized, these antagonists target the CRF1 receptor, a Class B G-protein-coupled receptor (GPCR) primarily coupled to the Gαs-adenylyl cyclase signaling pathway[4][5]. Blocking this pathway is a major pharmacological target for treating stress-related endocrine responses, depression, and anxiety[4][6].

CRF1Pathway Ligand CRF / Urocortin 1 Receptor CRF1 Receptor (GPCR) Ligand->Receptor Binds Gs Gαs Protein Receptor->Gs Activates ERK ERK1/2 MAP Kinase Cascade Receptor->ERK Gβγ / Arrestin mediated AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates ERK->CREB Co-regulates

Caption: Signal transduction cascade of the CRF1 Receptor, the primary biological target of benzimidazole derivatives.

References

  • Antibiotic compounds - Google Patents (WO2018037223A1)
  • Design and Synthesis of Benzimidazoles As Novel Corticotropin-Releasing Factor 1 Receptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Tricyclic compounds and use thereof - Google Patents (US20090186879A1)
  • CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity Source: PMC - NIH (British Journal of Pharmacology) URL:[Link]

  • Sex-specific cell signaling: the corticotropin-releasing factor receptor model Source: Trends in Pharmacological Sciences URL:[Link]

Sources

Troubleshooting

The Mechanistic Root Cause: Why Does Aniline Change Color?

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing a ubiquitous challenge in aromatic amine chemistry: the rapid degradation and coloration of aniline...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing a ubiquitous challenge in aromatic amine chemistry: the rapid degradation and coloration of aniline and its derivatives.

Aniline is a fundamental building block in drug development and materials science, but its electron-rich nature makes it highly susceptible to oxidation[1]. This guide is designed to provide you with the mechanistic understanding and field-proven protocols necessary to eliminate colored impurities and ensure reproducible, high-yield reactions.

To prevent colored impurities, we must first understand their origin. The amino group (-NH₂) is strongly electron-donating, which elevates the electron density of the aromatic ring[2]. When exposed to atmospheric oxygen, ambient light, or trace transition metals, aniline undergoes a single-electron transfer (SET) to form a highly reactive radical cation[3].

These radical cations rapidly undergo C-N and C-C coupling reactions to form dimers (such as p-aminodiphenylamine). Subsequent oxidation of these oligomers leads to highly conjugated, extended pi-systems—specifically benzoquinones, phenazines, and polyaniline (e.g., emeraldine or pernigraniline bases)[3][4]. Because these conjugated systems absorb visible light strongly, even trace amounts (ppm levels) will turn your reaction mixture yellow, red, brown, or black[5].

OxidationPathway A Aniline (Colorless Oil) B Radical Cation (Reactive Intermediate) A->B O2, UV Light, or Trace Metals (Single Electron Transfer) C Dimers & Trimers (e.g., p-Aminodiphenylamine) B->C C-N / C-C Coupling D Polyaniline / Quinones (Yellow / Red / Black Impurities) C->D Extended Conjugation & Further Oxidation

Mechanistic pathway of aniline oxidation leading to colored impurities.

Visual Diagnostics: Assessing Your Starting Material

Before initiating any synthesis, visually inspect your aniline. Use the following self-validating diagnostic table to determine if purification is required.

Visual AppearanceChemical Species PresentCausalityAction Required
Colorless to Pale Yellow Pure AnilineNormal state; minimal oxidation.Ready for immediate use.
Deep Yellow / Orange Early Oligomers / AzobenzeneMild exposure to air or light during storage.Must be distilled for sensitive catalytic reactions.
Red / Brown Benzoquinones / PhenazinesModerate oxidation; radical chain propagation has occurred.Rigorous purification required (See Protocol A).
Dark Green / Black Polyaniline (Emeraldine)Severe oxidation and polymerization[2].Discard, or perform multi-step chemical rescue.

Core Methodologies: Eradicating Impurities

Protocol A: Zinc Dust Vacuum Distillation (Pre-Reaction)

Standard distillation is often insufficient because oxidized impurities can co-distill or further degrade under heat. The addition of zinc dust acts as an in situ reducing agent, converting volatile oxidized species (like quinones) back into non-volatile salts or stable amines, ensuring they remain in the distillation flask[6][7].

Step-by-Step Procedure:

  • Preparation: Transfer the discolored crude aniline into a round-bottom flask.

  • Reduction: Add 2–3% (w/w) activated zinc dust to the flask[7]. Add a magnetic stir bar and stir at room temperature for 15 minutes to allow the zinc to reduce existing quinones.

  • Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Causality note: Vacuum is mandatory to lower the boiling point (184 °C at 1 atm) and prevent thermal decomposition and further oxidation during heating.

  • Distillation: Apply vacuum (e.g., 20 mmHg) and slowly heat the oil bath.

  • Fractionation: Discard the first 5–10% of the distillate (fore-run), which contains water and low-boiling impurities.

  • Collection & Validation: Collect the main fraction. Self-Validation Check: The receiving flask must collect a strictly colorless oil. If a yellow tint appears, your vacuum seal is compromised (introducing oxygen), or the distillation rate is too aggressive.

  • Storage: Immediately transfer the purified aniline to an amber glass vial, flush the headspace with Argon or Nitrogen, seal tightly, and store at 4°C[4][8].

PurificationWorkflow Step1 Crude Aniline (Yellow/Brown) Step2 Add Zinc Dust (Reduces Quinones) Step1->Step2 Step3 Vacuum Distillation (Excludes O2 & Lowers Heat) Step2->Step3 Step4 Collect Middle Fraction (Colorless Oil) Step3->Step4 Step5 Store in Amber Vial Under Argon at 4°C Step4->Step5

Step-by-step workflow for the chemical reduction, purification, and storage of aniline.

Protocol B: Preventing Oxidation During the Reaction

Even with perfectly purified starting material, aniline can oxidize during your reaction, especially in metal-catalyzed cross-couplings or complexation reactions where the metal itself can act as an oxidant[2].

Step-by-Step Procedure:

  • Solvent Degassing: Dissolved oxygen is the primary culprit for in-reaction coloration. Sparge your reaction solvent with Argon for at least 15–30 minutes, or perform three freeze-pump-thaw cycles prior to adding aniline[8][9].

  • Antioxidant Additives: If your downstream chemistry permits, add a radical scavenger such as Butylated hydroxytoluene (BHT) at 0.1–1.0 mol%. BHT intercepts the initial oxygen-centered radicals before they can abstract an electron from aniline[8].

  • Protecting Group Strategy: If the free amine is too sensitive for your specific reaction conditions, temporarily mask it. Acetylation (using acetic anhydride or acetyl chloride) converts the highly activating -NH₂ group into a less activating acetamido group, drastically reducing its susceptibility to oxidation[1][2].

Frequently Asked Questions (Troubleshooting)

Q: My reaction mixture was clear, but turned dark red/black during rotary evaporation. What happened? A: This is a classic symptom of thermal oxidation. During rotary evaporation, the surface area of the liquid is vastly increased. If the system is not backfilled with inert gas, or if the water bath is too hot, the concentrated aniline derivatives rapidly oxidize upon exposure to atmospheric oxygen[9]. Solution: Keep the water bath below 35°C, shield the rotavap from direct light, and always break the vacuum with Nitrogen or Argon, never ambient air.

Q: I am trying to isolate my aniline product via column chromatography, but it streaks and turns brown on the silica. Why? A: Silica gel is slightly acidic and contains trace metal impurities, both of which can catalyze the oxidation and polymerization of electron-rich anilines. Solution: Pre-treat your silica gel by flushing the column with 1% triethylamine (TEA) in your non-polar eluent. This neutralizes the acidic sites. Additionally, run the column as quickly as possible and minimize the time the compound spends on the stationary phase.

Q: Can I use activated carbon to clean up a colored aniline reaction mixture? A: Yes. Post-reaction, if your product is contaminated with colored polymeric byproducts, dissolving the crude mixture in a solvent (like dichloromethane or ether) and stirring with activated charcoal for 30–60 minutes is highly effective. The extended pi-systems of the colored impurities strongly adsorb to the porous carbon network via pi-pi stacking. Filter through a pad of Celite to yield a significantly decolorized solution[7].

References

  • LookChem. "Purification of Aniline - Chempedia." LookChem. URL:[Link]

  • ResearchGate Community. "How to prevent/minimize rapid air oxidation or arylamine." ResearchGate. URL:[Link]

  • Wikipedia Contributors. "Aniline." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Ataman Kimya. "ANILINE." Ataman Kimya. URL: [Link]

  • MDPI. "Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review." Polymers. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for Aniline Synthesis

Target Audience: Researchers, Scientists, and Drug Development Professionals Subject: Troubleshooting and Optimization of Heterogeneous Catalytic Hydrogenation of Nitrobenzene Welcome to the technical support center for...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Subject: Troubleshooting and Optimization of Heterogeneous Catalytic Hydrogenation of Nitrobenzene

Welcome to the technical support center for aniline synthesis. This guide is designed to move beyond basic protocols, providing mechanistic causality and self-validating experimental workflows to help you optimize catalyst loading, prevent over-reduction, and resolve deactivation issues.

Mechanistic Foundations: The "Why" Behind Catalyst Loading

Q: Why does catalyst loading dictate the selectivity between aniline and over-reduced byproducts? A: In the catalytic hydrogenation of nitrobenzene, the reaction follows the 1, progressing through nitrosobenzene and phenylhydroxylamine intermediates before forming aniline[1]. However, aniline is highly susceptible to further sequential hydrogenation, leading to over-reduced byproducts such as cyclohexylamine (CHA) and dicyclohexylamine (DICHA)[2].

The causality here is governed by residence time on the active sites . High catalyst loading provides an excess of active metal sites (e.g., Pd or Pt). Once aniline is formed, the high density of available sites increases the probability of aniline re-adsorbing via its aromatic ring, breaking aromaticity, and undergoing complete saturation[3]. Conversely, a lower catalyst loading (e.g., 0.3 wt% Pd/Al₂O₃) restricts the number of active sites, allowing the formed aniline to desorb and diffuse into the bulk fluid before over-reduction can occur. This kinetic competition explains why lower loading maximizes aniline selectivity, especially at elevated temperatures[2].

HaberMechanism NB Nitrobenzene (Ph-NO2) NSB Nitrosobenzene (Ph-NO) NB->NSB +H2, -H2O PHA Phenylhydroxylamine (Ph-NHOH) NSB->PHA +H2 ANL Aniline (Ph-NH2) PHA->ANL +H2, -H2O CHA Cyclohexylamine (Over-reduction) ANL->CHA +3H2 (Excess Catalyst)

Caption: Haber mechanism of nitrobenzene reduction and subsequent over-reduction.

Q: How do I differentiate between mass transfer limitations and true catalyst deactivation when observing low conversion? A: This requires a self-validating experimental design. If conversion drops, you must determine if the reaction is kinetically limited (deactivated catalyst) or diffusion-limited (poor gas-liquid-solid mixing)[4].

Self-Validation Test: Run the reaction at your standard catalyst loading but double the agitation speed. If the initial reaction rate (H₂ uptake) increases, your system is mass transfer limited. If the rate remains unchanged, the limitation is kinetic. At this point, you should investigate 4 (e.g., carbonaceous fouling or sulfur poisoning)[4].

Troubleshooting Start Low Aniline Yield CheckConv Check Nitrobenzene Conversion Start->CheckConv LowConv Low Conversion (<90%) CheckConv->LowConv HighConv High Conversion (>95%) CheckConv->HighConv MassTransfer Increase Agitation. Rate changes? LowConv->MassTransfer Selectivity Analyze Byproducts (GC-MS) HighConv->Selectivity MassTransfer->MassTransfer Yes (Fix Stirring) Kinetics Investigate Poisoning or Increase Temp MassTransfer->Kinetics No OverRed Cyclohexylamine present: Decrease Loading Selectivity->OverRed Incomplete Intermediates present: Increase Residence Time Selectivity->Incomplete

Caption: Diagnostic workflow for resolving low aniline yield via catalyst optimization.

Quantitative Data: Benchmarking Catalyst Performance

The following tables summarize the quantitative effect of catalyst loading on selectivity, derived from 3[3], and provide a broader benchmarking overview for different catalytic systems[5].

Table 1: Effect of Pd Loading and Temperature on Aniline Selectivity [3]

CatalystLoading (wt%)Temp (°C)Nitrobenzene Conversion (%)Aniline Selectivity (%)Major Byproduct
Pd/Al₂O₃0.360>9997 Cyclohexylamine
Pd/Al₂O₃0.3180>9968Cyclohexylamine
Pd/Al₂O₃5.060>9988Cyclohexylamine
Pd/Al₂O₃5.0180>9935 Cyclohexylamine

Insight: Increasing the temperature drastically reduces selectivity, but a lower catalyst loading (0.3 wt%) acts as a buffer against over-reduction compared to standard (5.0 wt%) loading[3].

Table 2: General Benchmarking of Catalytic Systems

Catalyst TypeTypical LoadingTemp (°C)Pressure (bar)Target SelectivityPrimary Troubleshooting Issue
0.3 wt% Pd/Al₂O₃ 0.1 - 0.5 mol%60 - 1005 - 10>97% AnilineLow activity if poisoned by halogens.
5.0 wt% Pd/C 1.0 - 5.0 mol%25 - 601 - 5~85-90% AnilineHigh risk of over-reduction to CHA.
Pt/C (Acidic Media) 0.5 - 2.0 mol%50 - 801 - 10p-AminophenolCarbonaceous fouling / Deactivation[4].
Fe₃O₄ (Non-Noble) 10 - 20 mol%15030~90% AnilineRequires harsh conditions; low intrinsic activity[5].

Experimental Protocol: Catalyst Loading Optimization Workflow

To establish a robust, scalable process, follow this self-validating methodology for optimizing catalyst loading in a batch autoclave reactor.

Phase 1: Baseline Establishment & Mass Transfer Verification

  • Preparation: Charge a 300 mL high-pressure autoclave with 0.5 M nitrobenzene in methanol (100 mL).

  • Initial Loading: Add 1.0 mol% of the chosen catalyst (e.g., 5% Pd/C).

  • Purging: Seal the reactor. Purge with N₂ three times (up to 5 bar), followed by H₂ three times (up to 5 bar) to remove oxygen.

  • Reaction: Pressurize with H₂ to 10 bar. Heat to 60 °C. Set agitation to 800 RPM.

  • Mass Transfer Check: Repeat the experiment at 1200 RPM. If the H₂ uptake rate (measured via mass flow controller) is identical, mass transfer is eliminated. If it increases, maintain 1200 RPM for all subsequent tests to ensure you are measuring true kinetic data[4].

Phase 2: Loading Titration & Selectivity Profiling 6. Titration: Perform a series of reactions varying the catalyst loading: 0.1 mol%, 0.5 mol%, 1.0 mol%, and 2.0 mol%. 7. Sampling: Extract 1 mL aliquots at 15, 30, 60, and 120 minutes. Filter immediately through a 0.22 µm PTFE syringe filter to quench the reaction by removing the catalyst. 8. Analysis: Analyze aliquots via GC-FID or GC-MS to quantify Nitrobenzene (reactant), Aniline (product), and Cyclohexylamine (over-reduction byproduct). 9. Optimization: Plot Aniline Yield vs. Catalyst Loading. Select the loading that achieves >99% conversion with <1% cyclohexylamine formation.

Frequently Asked Questions (FAQs)

Q: My catalyst deactivated mid-reaction. Can I just add more catalyst? A: Adding fresh catalyst to a deactivated system is a poor practice. Deactivation in nitrobenzene reduction is frequently caused by the strong adsorption of intermediates (like phenylhydroxylamine) or carbonaceous fouling blocking the pore mouths[4]. Adding more catalyst might temporarily spike the rate, but the underlying poison remains in the system. Instead, filter the mixture, identify the poison (e.g., check substrate purity for sulfur), and restart with a purified substrate.

Q: Does solvent choice impact the optimal catalyst loading? A: Yes. Solvents alter the local concentration of H₂ at the catalyst surface. Protic solvents like methanol facilitate proton-coupled electron transfer, often requiring lower catalyst loadings. However, if you switch to a non-polar solvent, H₂ solubility changes, and you may need to empirically re-optimize the loading to maintain the same kinetic rate.

References

  • Title: Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures | Industrial & Engineering Chemistry Research Source: ACS Publications URL: [Link]

  • Title: Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures - PMC Source: NIH URL: [Link]

  • Title: Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol Source: ResearchGate URL: [Link]

  • Title: New insight on the mechanism of the catalytic hydrogenation of nitrobenzene to 4-aminophenol in CH3CN–H2O Source: SciSpace URL: [Link]

  • Title: Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts | Chemical Reviews Source: ACS Publications URL: [Link]

Sources

Troubleshooting

Technical Support Center: Advanced Workup Procedures for Aniline Synthesis

Welcome to the Technical Support Center for Aniline Synthesis. This guide is designed for researchers, process chemists, and drug development professionals. It provides authoritative troubleshooting strategies, field-pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aniline Synthesis. This guide is designed for researchers, process chemists, and drug development professionals. It provides authoritative troubleshooting strategies, field-proven methodologies, and the mechanistic causality behind standard workup procedures for aniline derivatives.

Section 1: Phase Partitioning & Acid-Base Extraction

FAQ: How do I selectively isolate my newly synthesized aniline from unreacted phenols or neutral halides?

The Causality: The separation relies on the Brønsted-Lowry acid-base theory and the specific pKa values of the functional groups involved. Aniline is a weak base; its conjugate acid (anilinium chloride) has a pKa of approximately 4.6[1]. By treating the organic reaction mixture with a dilute strong acid (e.g., 1.5 M HCl), the amine is protonated into a highly polar anilinium salt, which rapidly partitions into the aqueous phase[2]. Neutral impurities (like unreacted aryl halides) and weakly acidic impurities (like phenols, pKa ~10.3) remain un-ionized under these acidic conditions and stay in the organic phase[1]. Subsequent basification of the isolated aqueous layer with NaOH deprotonates the anilinium back into neutral aniline, allowing it to be re-extracted into a fresh organic solvent[2].

Quantitative Data: Partitioning Parameters
Compound TypeExamplepKa (Conjugate Acid)Preferred Aqueous ExtractantTarget Phase
Primary Aniline Aniline~4.61.5 M HClAqueous (as Anilinium)
Phenolic Impurity p-Methylphenol~10.310% NaOHAqueous (as Phenoxide)
Neutral Impurity Naphthalene / HalidesN/ANoneOrganic
Protocol 1: Step-by-Step Acid-Base Extraction
  • Initial Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent such as diethyl ether or dichloromethane (DCM)[2].

  • Acidic Extraction (Protonation): Transfer to a separatory funnel and wash the organic layer with 1.5 M HCl (3 x 20 mL). The aniline will protonate and migrate to the aqueous layer.

  • Phase Separation: Drain the aqueous layer (containing the anilinium salt) into a clean Erlenmeyer flask. Discard or set aside the organic layer (containing neutral/acidic impurities).

  • Basification (Deprotonation): Cool the aqueous layer in an ice bath. Slowly add 10% NaOH dropwise until the solution is strongly basic (pH > 10). The solution will turn cloudy as neutral aniline precipitates or oils out.

  • Final Extraction: Extract the basic aqueous layer with fresh diethyl ether (3 x 20 mL) to pull the pure, neutral aniline back into the organic phase[2].

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

AcidBaseExtraction N1 Crude Reaction Mixture (Aniline + Impurities in Ether) N2 Add 1.5 M HCl (Protonation) N1->N2 N3 Aqueous Layer (Anilinium Chloride) N2->N3 Aqueous Phase N4 Organic Layer (Neutral/Acidic Impurities) N2->N4 Organic Phase N5 Add 10% NaOH (Deprotonation) N3->N5 N6 Extract with Ether (Phase Separation) N5->N6 N7 Pure Aniline (in Organic Phase) N6->N7 Organic Phase

Caption: Acid-base extraction workflow for isolating anilines from neutral and acidic impurities.

Section 2: Metal Catalyst Removal Strategies

FAQ: My Béchamp reduction workup is plagued by intractable iron sludge. How can I efficiently isolate the aniline?

The Causality: The classical Béchamp reduction of nitrobenzene utilizes iron borings and HCl. During the reaction, the iron is oxidized, generating a complex mixture of iron oxides and ferric hydroxides[3]. Attempting a direct liquid-liquid extraction on this mixture will result in severe, unbreakable oil-in-water emulsions stabilized by the fine particulate sludge. The Solution: The most effective method to bypass this sludge is steam distillation. By neutralizing the reaction mixture with sodium carbonate, the iron salts are fully precipitated as a solid sludge[3]. Because aniline has a high vapor pressure when co-heated with water, steam distillation allows the pure aniline-water azeotrope to separate cleanly from the non-volatile iron matrix[3].

FAQ: Following a Buchwald-Hartwig amination, my aniline product has a dark tint from palladium contamination. How do I reach API-grade purity (<10 ppm Pd)?

The Causality: The Buchwald-Hartwig amination is a powerful method for synthesizing C–N bonds using palladium catalysts[4]. However, post-reaction, the homogeneous palladium often decomposes into colloidal clusters or remains strongly coordinated to the newly formed, electron-rich aniline product. Standard liquid-liquid extractions are insufficient for removing these trace metals[5]. Because palladium is a "soft" Lewis acid, it exhibits a high affinity for "soft" Lewis bases like sulfur. Using thiol- or thiourea-functionalized silica scavengers allows the palladium to be covalently bound to a solid support, which can then be easily filtered away[5].

Protocol 2: Palladium Scavenging via Functionalized Silica
  • Preparation: Following the Buchwald-Hartwig amination, perform a standard aqueous wash to remove inorganic base salts and concentrate the organic layer.

  • Scavenger Addition: Redissolve the crude aniline in a polar aprotic solvent (e.g., THF or ethyl acetate). Add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) at a ratio of 4-5 equivalents relative to the initial palladium catalyst loading.

  • Incubation: Stir the suspension at 40°C for 2 to 4 hours. Note: Elevated temperatures increase the kinetics of palladium migrating from the aniline product to the silica pores[5].

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the silica-bound palladium complex.

  • Washing: Wash the Celite pad with additional solvent to ensure full recovery of the aniline, then concentrate the filtrate.

PdRemoval P1 Crude Buchwald-Hartwig Mixture (Aniline + Pd Catalyst) P2 Aqueous Wash (Remove Salts) P1->P2 P3 Add Thiol-Functionalized Silica (Pd Scavenging) P2->P3 P4 Incubate at 40°C (2-4 hours) P3->P4 P5 Celite Filtration (Remove Silica-Pd Complex) P4->P5 P6 Concentrate Filtrate (Pd-Free Aniline) P5->P6

Caption: Workflow for palladium catalyst removal using functionalized silica scavengers.

Section 3: Handling Air-Sensitive Anilines

FAQ: My electron-rich aniline turns dark brown immediately upon concentration. How do I prevent oxidative degradation during workup?

The Causality: Electron-rich anilines (such as anisidines or phenylenediamines) are highly susceptible to auto-oxidation when exposed to atmospheric oxygen and light, rapidly forming dark-colored quinone imines. The Solution:

  • Degas Solvents: Sparge all extraction solvents (water and organics) with Argon or Nitrogen for 15 minutes prior to use.

  • Inert Atmosphere Workup: Perform phase separations quickly and blanket the separatory funnel with inert gas.

  • Avoid Heat: Concentrate the final product on a rotary evaporator using a water bath set no higher than 25°C, and backfill the rotovap with Nitrogen instead of ambient air.

References

  • Title: [FREE] Anilinium chloride (C₆H₅NH₃⁺ Cl⁻) has a pKa of 4.6. What aqueous solution would be best for extracting - Brainly Source: brainly.com URL: [Link]

  • Title: Production of Aniline by Reduction of Nitrobenzene: Group#2 | PDF | Distillation - Scribd Source: scribd.com URL: [Link]

  • Title: Exp 6 - Extraction Source: wvu.edu URL: [Link]

  • Title: Buchwald–Hartwig amination - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications Source: acs.org URL: [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Troubleshooting for 4-Chloro-2-methoxy-6-methylaniline

Welcome to the Technical Support Center for the synthesis of 4-Chloro-2-methoxy-6-methylaniline (also known as 4-chloro-6-methyl-o-anisidine). This compound is a highly valued intermediate in drug development, serving as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-Chloro-2-methoxy-6-methylaniline (also known as 4-chloro-6-methyl-o-anisidine). This compound is a highly valued intermediate in drug development, serving as a critical building block in the synthesis of Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists[1].

Due to the highly electron-rich nature of the substituted aniline ring, researchers frequently encounter chemoselectivity and regioselectivity challenges during its preparation. This guide provides field-proven troubleshooting strategies, analytical diagnostics, and self-validating protocols to ensure high-yield, high-purity synthesis.

Synthesis Pathways & Byproduct Mapping

The two primary synthetic strategies for this compound are the electrophilic aromatic chlorination of 2-methoxy-6-methylaniline and the chemoselective nitro reduction of 4-chloro-2-methoxy-6-methylnitrobenzene. Understanding the causal pathways of byproduct formation is the first step in troubleshooting.

SynthesisPathways SM1 2-Methoxy-6-methylaniline (Starting Material A) RxnA Chlorination (e.g., NCS, CuCl2) SM1->RxnA SM2 4-Chloro-2-methoxy-6-methylnitrobenzene (Starting Material B) RxnB Reduction (e.g., H2/Pt-S, Fe/NH4Cl) SM2->RxnB Product 4-Chloro-2-methoxy-6-methylaniline (Target API Intermediate) RxnA->Product BP_Chlor1 Polychlorinated Anilines (Over-reaction) RxnA->BP_Chlor1 BP_Chlor2 Quinone Imines (Oxidation Tars) RxnA->BP_Chlor2 RxnB->Product BP_Red1 Dechlorinated Aniline (Hydrodehalogenation) RxnB->BP_Red1 BP_Red2 Azo/Azoxy Dimers (Incomplete Reduction) RxnB->BP_Red2

Fig 1: Primary synthetic routes and associated byproducts for 4-Chloro-2-methoxy-6-methylaniline.

Troubleshooting Guide (FAQs)

Route A: Electrophilic Aromatic Chlorination

Q1: Why am I observing significant dichloro- and trichloro-aniline byproducts?

  • Causality: The amino (-NH 2​ ), methoxy (-OCH 3​ ), and methyl (-CH 3​ ) groups are all electron-donating. This synergistic effect makes the aromatic ring highly nucleophilic, drastically lowering the activation energy required for subsequent halogenations.

  • Solution: Avoid aggressive reagents like chlorine gas (Cl 2​ ) or sulfuryl chloride (SO 2​ Cl 2​ ). Instead, use N-chlorosuccinimide (NCS) , which provides a controlled, slow release of the chloronium ion (Cl + ) and is widely recommended for selective aromatic chlorinations[2][3]. Alternatively, direct chlorination using copper(II) chloride (CuCl 2​ ) in ionic liquids has been shown to mediate highly regioselective para-chlorination[4].

Q2: My reaction mixture turns black, and product recovery is low. What is happening?

  • Causality: Electron-rich anilines are highly susceptible to oxidative degradation. Excess oxidant or localized temperature spikes cause the aniline to oxidize into quinone imines, which rapidly polymerize into insoluble dark tars.

  • Solution: Ensure strict temperature control (maintain at or below 0°C). Degas your solvents to remove dissolved oxygen, and add the chlorinating agent portion-wise to prevent localized concentration spikes.

Route B: Chemoselective Nitro Reduction

Q3: Catalytic hydrogenation (Pd/C) is causing the loss of the chlorine atom. How do I prevent hydrodechlorination?

  • Causality: Palladium is highly active for oxidative addition into aryl-chloride bonds. During the reduction of the nitro group, the Pd catalyst simultaneously cleaves the C-Cl bond, yielding the dechlorinated byproduct (2-methoxy-6-methylaniline).

  • Solution: Switch to a poisoned catalyst, such as sulfided Platinum on Carbon (Pt/C-S), which suppresses dehalogenation while maintaining nitro reduction activity. Alternatively, utilize a chemical reduction method such as the Béchamp reduction (Fe/NH 4​ Cl).

Q4: LC-MS analysis shows high-molecular-weight impurities (m/z > 330). What are these?

  • Causality: These are azo or azoxy dimers. They form via the bimolecular condensation of nitroso and hydroxylamine intermediates. This typically occurs if the reduction stalls (insufficient H 2​ pressure) or if the reaction medium is too basic, which accelerates the condensation mechanism.

  • Solution: Maintain slightly acidic conditions to protonate the intermediates, thereby blocking the nucleophilic attack required for dimerization.

Analytical Diagnostics & Byproduct Identification

Accurate mass spectrometry is critical for validating the synthesis of 4-chloro-2-methoxy-6-methylaniline, which typically presents a confirmed mass of m/z 172.07 [M+H] + [5]. Use the logic tree and quantitative data table below to diagnose crude reaction mixtures.

TroubleshootingLogic Start Analyze Crude Mixture (LC-MS / HPLC) CheckMass Identify Impurity m/z Start->CheckMass Mass1 m/z = 206.0 (+34 Da from Product) CheckMass->Mass1 Mass2 m/z = 138.1 (-34 Da from Product) CheckMass->Mass2 Mass3 m/z > 330 (High Molecular Weight) CheckMass->Mass3 Diag1 Over-chlorination (Dichloro-isomer) Mass1->Diag1 Diag2 Dechlorination (Loss of Cl) Mass2->Diag2 Diag3 Dimerization (Azo/Azoxy species) Mass3->Diag3 Action1 Lower Temp, Use NCS, Control Equivalents Diag1->Action1 Action2 Switch to Pt/S or Fe/NH4Cl Reduction Diag2->Action2 Action3 Increase H2 Pressure, Avoid Basic pH Diag3->Action3

Fig 2: LC-MS diagnostic workflow for identifying synthesis byproducts.

Quantitative Data for Byproduct Identification
Impurity / ByproductMolecular FormulaExact MassExpected m/z [M+H] + Typical RT Shift (vs Product)Mechanistic Origin
Target API Intermediate C 8​ H 10​ ClNO171.045172.0 Reference (0.0 min)N/A
Dechlorinated Aniline C 8​ H 11​ NO137.084138.1 -0.8 min (More polar)Hydrodehalogenation during Pd/C reduction
Dichloro-aniline C 8​ H 9​ Cl 2​ NO205.006206.0 +1.2 min (More lipophilic)Over-chlorination (Electrophilic substitution)
Quinone Imine C 8​ H 8​ ClNO169.029170.0 Variable (Broad peak)Oxidative degradation of aniline ring
Azo Dimer C 16​ H 16​ Cl 2​ N 2​ O 2​ 338.059339.1 +3.5 min (Highly lipophilic)Condensation of nitroso and hydroxylamine

Validated Experimental Protocols

Protocol A: Regioselective Chlorination using NCS

This protocol utilizes N-chlorosuccinimide (NCS) to prevent over-chlorination[2].

  • Preparation: Dissolve 2-methoxy-6-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM).

    • Causality: Non-polar solvents like DCM moderate the reaction rate and limit over-chlorination compared to polar protic solvents.

  • Cooling: Cool the mixture to 0°C under an inert argon atmosphere.

    • Causality: Lowering the temperature suppresses the activation energy required for di-chlorination, ensuring mono-selectivity.

  • Addition: Add NCS (1.05 eq) portion-wise over 30 minutes.

    • Causality: Portion-wise addition prevents localized concentration spikes of the chlorinating agent, minimizing oxidative degradation to quinone imines.

  • Self-Validating Monitoring: Stir for 2 hours at 0°C. Monitor via HPLC. The reaction is validated as complete when the starting material peak (<2% area) is replaced by the product peak (m/z 172.07 [M+H] + ).

  • Quenching & Workup: Quench with saturated aqueous Na 2​ S 2​ O 3​ .

    • Causality: The thiosulfate reduces any unreacted electrophilic chlorine species, preventing further reaction during solvent evaporation. Extract, dry over Na 2​ SO 4​ , and concentrate.

Protocol B: Chemoselective Nitro Reduction (Béchamp Method)

This protocol avoids the hydrodechlorination associated with Pd/C catalysts.

  • Preparation: Suspend 4-chloro-2-methoxy-6-methylnitrobenzene (1.0 eq) in a mixture of Ethanol/Water (3:1 v/v).

  • Activation: Add Iron powder (5.0 eq) and Ammonium Chloride (NH 4​ Cl) (2.0 eq).

    • Causality: NH 4​ Cl acts as a mild proton source to activate the iron surface without creating a highly acidic environment that could hydrolyze the methoxy group. Crucially, it prevents the basic conditions that drive azo-dimerization.

  • Heating: Heat the mixture to 80°C for 4 hours under vigorous stirring.

  • Self-Validating Monitoring: Analyze an aliquot via LC-MS. The disappearance of the nitro compound and the appearance of the m/z 172.07 peak confirms complete reduction.

  • Filtration & Workup: Filter the hot mixture through a pad of Celite to remove iron oxides.

    • Causality: Iron oxides readily trap the product; hot filtration ensures the product remains fully dissolved in the organic phase. Concentrate the filtrate and extract with Ethyl Acetate.

References

  • WO2018037223A1 - Antibiotic compounds (Google Patents). Contains mass spectrometry validation data (m/z 172.07) for 4-chloro-2-methoxy-6-methylaniline. 5

  • Preventing over-chlorination in aniline synthesis (Benchchem). Details the use of NCS and temperature control to prevent polychlorination. 2

  • Design and Synthesis of Benzimidazoles As Novel Corticotropin-Releasing Factor 1 Receptor Antagonists (Journal of Medicinal Chemistry - ACS Publications). Highlights the application of 4-chloro-2-methoxy-6-methylaniline in drug synthesis. 1

  • Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide (Taylor & Francis). Mechanistic insights into the regioselectivity of NCS. 3

  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids (Beilstein Journals). Alternative direct chlorination methods. 4

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Comparison of Aniline Isomers: A Technical Guide for Structural Elucidation

As a Senior Application Scientist, I approach the differentiation of positional isomers not merely as a pattern-matching exercise, but as a rigorous investigation into molecular causality. In drug development and materia...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the differentiation of positional isomers not merely as a pattern-matching exercise, but as a rigorous investigation into molecular causality. In drug development and materials science, substituting an aromatic ring at the ortho, meta, or para position fundamentally alters a molecule's electronic landscape.

To provide an objective, data-driven comparison, this guide utilizes nitroanilines (ortho-, meta-, and para-nitroaniline) as the definitive model system. By analyzing the interplay between the electron-donating amine (-NH₂) and the electron-withdrawing nitro (-NO₂) groups, we can establish a self-validating analytical framework for differentiating aniline isomers using UV-Vis, FT-IR, and ¹H NMR spectroscopy.

Mechanistic Causality: Electronic and Steric Effects

The spectroscopic "performance" of an isomer is directly dictated by its stereoelectronic environment. When comparing aniline alternatives, the position of the substituent drives three distinct phenomena:

  • Extended Push-Pull Conjugation (-M Effect): In para-nitroaniline, the functional groups are opposite each other, allowing for uninterrupted resonance. The amine's lone pair delocalizes entirely into the nitro group, creating a highly polar intramolecular charge transfer (ICT) state.

  • Intramolecular Hydrogen Bonding: In ortho-nitroaniline, the spatial proximity of the -NH₂ and -NO₂ groups facilitates a strong intramolecular hydrogen bond. This locks the molecule into a planar conformation and weakens the N-H covalent bonds.

  • Inductive Withdrawal (-I Effect): In meta-nitroaniline, direct resonance between the two groups is symmetry-forbidden. The nitro group influences the amine primarily through through-bond inductive electron withdrawal, resulting in the weakest electronic communication of the three isomers.

Pathway Substituent Substituent Position OrthoEff Ortho Isomer Substituent->OrthoEff MetaEff Meta Isomer Substituent->MetaEff ParaEff Para Isomer Substituent->ParaEff Steric Intramolecular H-Bond & Steric Effects OrthoEff->Steric Inductive Inductive Electron Withdrawal (-I) MetaEff->Inductive Resonance Push-Pull Conjugation (-M Effect) ParaEff->Resonance IRShift Shifted N-H Stretches (IR) Steric->IRShift UVShiftM Moderate Shift (UV-Vis) Inductive->UVShiftM UVShiftP Strong ICT Shift (UV-Vis) Resonance->UVShiftP

Mechanistic pathways linking substituent position to spectroscopic signatures.

Quantitative Spectroscopic Comparison

The theoretical effects described above translate into quantifiable, objective data. The following table summarizes the key spectroscopic signatures used to differentiate the three alternatives.

Table 1: Comparative Spectroscopic Data for Nitroaniline Isomers

Positional IsomerUV-Vis λmax​ (EtOH)IR N-H Stretches (cm −1 )¹H NMR Aromatic Splitting PatternPrimary Electronic Driver
ortho-Nitroaniline ~412 nm3480, 33404 distinct signals (dd, td, td, dd)Intramolecular H-bonding[1]
meta-Nitroaniline ~350 nm3490, 33904 distinct signals (t, ddd, ddd, t)Inductive withdrawal (-I)[2]
para-Nitroaniline ~380 nm3485, 3360AA'BB' system (2 apparent doublets)Extended push-pull resonance[3]

Field-Proven Experimental Methodologies

To ensure scientific integrity, experimental protocols must be designed as self-validating systems. Below are the step-by-step methodologies detailing not just how to acquire the data, but why specific parameters are chosen.

A. UV-Vis Spectroscopy Protocol

Causality: The highly polar excited state of para-nitroaniline is extremely sensitive to solvent polarity (solvatochromism). Using a consistent, moderately polar solvent like absolute ethanol ensures reproducible stabilization of the charge-separated state[4].

  • Sample Preparation: Prepare a 10−5 M solution of the isomer in absolute ethanol.

  • Self-Validation Check: Run a brief dilution series ( 10−4 to 10−6 M). Confirm that the absorbance scales linearly according to the Beer-Lambert law. This guarantees the recorded λmax​ is free from concentration-dependent aggregation artifacts.

  • Instrument Blanking: Blank the double-beam spectrophotometer using pure absolute ethanol in a matched quartz cuvette.

  • Acquisition: Scan the sample from 200 nm to 600 nm. Record the λmax​ in the visible/near-UV region.

B. FT-IR Spectroscopy Protocol

Causality: We must isolate the symmetric and asymmetric N-H stretching frequencies (3500–3300 cm⁻¹) to detect the frequency lowering caused by intramolecular hydrogen bonding in the ortho isomer[5].

  • Matrix Preparation: Prepare a KBr pellet by grinding 1–2 mg of the sample with 100 mg of anhydrous, oven-dried KBr.

  • Self-Validation Check: Acquire a background scan of the ambient air immediately before the sample scan. The absence of negative peaks or broad O-H artifacts around 3400 cm⁻¹ in the final spectrum confirms that atmospheric water was properly subtracted and is not masking the critical N-H stretches.

  • Acquisition: Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Analysis: Compare the N-H stretching region. The ortho isomer will exhibit a distinct shift to lower wavenumbers compared to the meta and para alternatives.

C. ¹H NMR Spectroscopy Protocol

Causality: The symmetry of the aromatic ring dictates the spin-spin coupling pattern. The C₂ axis of symmetry in para-nitroaniline simplifies its spectrum drastically compared to the asymmetric ortho and meta isomers.

  • Sample Preparation: Dissolve 10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Self-Validation Check: After acquiring the 1D spectrum, integrate the broad amine (-NH₂) protons against the sharp aromatic protons. A strict 2:4 ratio confirms complete sample dissolution and verifies that no proton exchange has occurred with trace moisture in the solvent.

  • Acquisition & Analysis: Acquire the spectrum at 400 MHz or higher. Focus on the aromatic region (6.5 – 8.5 ppm). An AA'BB' pattern (appearing as two distinct doublets) immediately confirms the para isomer[6]. Complex multiplets require further coupling constant ( J -value) analysis to differentiate ortho from meta.

Diagnostic Workflow for Isomer Differentiation

When presented with an unknown aniline isomer, researchers should follow a logical, hierarchical workflow. NMR provides the fastest structural triage based on symmetry, followed by IR to probe spatial proximity (H-bonding).

Workflow Start Unknown Isomer NMR 1H NMR Spectroscopy Start->NMR PatternP AA'BB' System? NMR->PatternP IR FT-IR Spectroscopy Hbond H-Bonded N-H? IR->Hbond Para para-Nitroaniline PatternP->Para Yes PatternOM Complex Multiplets PatternP->PatternOM No PatternOM->IR Ortho ortho-Nitroaniline Hbond->Ortho Yes Meta meta-Nitroaniline Hbond->Meta No

Diagnostic workflow for the spectroscopic differentiation of nitroaniline isomers.

Conclusion

Differentiating aniline isomers requires a holistic approach that bridges theoretical organic chemistry with rigorous analytical execution. By understanding that para isomers are dominated by resonance, ortho isomers by steric/hydrogen-bonding effects, and meta isomers by inductive forces, researchers can predict and verify the identity of these compounds with absolute confidence. Implementing self-validating checks within your spectroscopic protocols ensures that your structural assignments remain robust, reproducible, and publication-ready.

References

  • National Institute of Standards and Technology (NIST). "p-Nitroaniline - NIST Chemistry WebBook, SRD 69." NIST. URL:[Link]

  • National Institute of Standards and Technology (NIST). "o-Nitroaniline - NIST Chemistry WebBook, SRD 69." NIST. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 7423, 3-Nitroaniline." PubChem. URL: [Link]

Sources

Comparative

Comparative Analysis of 4-Chloro-2-methoxy-6-methylaniline in Drug Design

A Senior Application Scientist’s Guide to Anilino Building Blocks for Receptor Antagonists As a Senior Application Scientist, I frequently evaluate the impact of subtle structural modifications on the pharmacokinetic (PK...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist’s Guide to Anilino Building Blocks for Receptor Antagonists

As a Senior Application Scientist, I frequently evaluate the impact of subtle structural modifications on the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. In the development of central nervous system (CNS) therapeutics—particularly Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists—the choice of the anilino building block is paramount.

This guide objectively compares 4-Chloro-2-methoxy-6-methylaniline (CAS: 644961-69-3) against traditional building blocks like 2,4,6-trimethylaniline and 2,4-dichloroaniline. By analyzing the structure-activity relationship (SAR) and experimental workflows, we will establish why this specific trisubstituted aniline is a superior choice for overcoming metabolic and steric hurdles in modern drug discovery.

Mechanistic Rationale: The Superiority of 2,4,6-Trisubstitution

When designing CNS-active agents, the anilino moiety often dictates the molecule's ability to lock into the bioactive conformation while surviving first-pass metabolism. The integration of 4-chloro-2-methoxy-6-methylaniline into benzimidazole scaffolds, as demonstrated in the seminal work by [1], provides three distinct mechanistic advantages over simpler analogs:

  • Ortho-Methoxy Group (Stereoelectronic Locking): Unlike a simple methyl group, the methoxy oxygen acts as a hydrogen bond acceptor. More importantly, it induces a specific dihedral twist between the aniline ring and the core scaffold. This restricts free rotation around the C–N bond, minimizing steric clash and locking the molecule into the precise conformation required to fit the lipophilic pocket of the CRF1 receptor.

  • Para-Chloro Group (Metabolic Shielding): Halogenation at the para position is a classic bioisosteric strategy. Compared to the para-methyl group found in 2,4,6-trimethylaniline, the electron-withdrawing chlorine atom blocks cytochrome P450-mediated para-hydroxylation. Furthermore, it increases the overall lipophilicity (LogP), which is a critical driver for crossing the blood-brain barrier (BBB).

  • Ortho-Methyl Group (Asymmetrical Bulk): Working in tandem with the methoxy group, the ortho-methyl provides the necessary asymmetrical steric bulk to prevent the molecule from adopting an inactive planar geometry.

SAR_Logic Aniline Anilino Group Substitutions (Benzimidazole Scaffold) Disub 2,4- or 2,6-Disubstituted (e.g., 2,4-dichloroaniline) Aniline->Disub Suboptimal bulk Tri_Me 2,4,6-Trimethylaniline (Baseline Lead) Aniline->Tri_Me Good fit Tri_ClMeOMe 4-Chloro-2-methoxy- 6-methylaniline Aniline->Tri_ClMeOMe Optimal electronics/sterics Result1 Reduced CRF1 Binding (Steric mismatch) Disub->Result1 Result2 High Activity (IC50 = 15 nM) Moderate PK Tri_Me->Result2 Result3 Superior Activity (IC50 = 9.5 nM) High Brain Penetration Tri_ClMeOMe->Result3

Logical SAR progression demonstrating the superiority of the 4-chloro-2-methoxy-6-methylphenyl group.

Comparative Performance Data

To objectively evaluate the performance of these building blocks, we must look at their behavior when integrated into a unified scaffold (e.g., 1-methyl-1H-benzimidazole-2,7-diamine derivatives). The data below illustrates how the transition from a disubstituted aniline to the highly optimized 4-chloro-2-methoxy-6-methylaniline drastically improves both binding affinity and safety profiles.

Building BlockTarget DerivativeCRF1 Binding IC₅₀ (nM)Cytotoxicity (at 30 μM)Brain PenetrationKey Structural Advantage
2,4-Dichloroaniline Compound 29a> 100HighPoorBaseline (Suboptimal sterics)
2,4,6-Trimethylaniline Compound 22a15.0LowModerateGood baseline activity
4-Chloro-2-methoxy-6-methylaniline Compound 29g9.5None observedHighOptimal SAR, high BBB transit

Data derived from the structure-activity relationship studies of CRF1 receptor antagonists.

Experimental Methodology: Self-Validating SNAr Protocol

Working with highly sterically hindered building blocks like 4-chloro-2-methoxy-6-methylaniline requires specific protocol adjustments. Standard nucleophilic aromatic substitution (SNAr) conditions often fail due to the high activation energy barrier created by the ortho-substituents.

Below is a self-validating protocol for coupling this aniline to a chlorinated benzimidazole core (Compound 28a), designed to explain the causality behind each experimental choice.

Step-by-Step Synthesis of Compound 29g
  • Reagent Preparation & Stoichiometry: Combine the chlorinated benzimidazole core (1.00 g, 3.76 mmol, 1.0 eq) with 4-chloro-2-methoxy-6-methylaniline (1.29 g, 7.52 mmol, 2.0 eq). Causality: The extreme steric bulk of the ortho-methoxy and ortho-methyl groups significantly reduces the nucleophilicity of the amine. Using a strict 2.0 molar equivalent excess drives the thermodynamically unfavorable equilibrium forward and acts as an in situ acid scavenger for the generated HCl byproduct, eliminating the need for exogenous bases that might cause side reactions.

  • Thermal Coupling: Stir the neat mixture (or in a minimal volume of a high-boiling polar aprotic solvent) at 70 °C for 48–72 hours. Causality: The steric hindrance creates a high transition-state energy barrier. Extended thermal conditions are mandatory to achieve meaningful conversion.

  • Workup & Precipitation: Cool the reaction mixture to room temperature and dilute slowly with hexane. Causality: Hexane serves as an anti-solvent. The highly polar target benzimidazole compound and any unreacted core precipitate out of the non-polar hexane, while the highly lipophilic excess aniline remains completely solvated. This allows for immediate preliminary purification.

  • Isolation: Collect the insoluble material via vacuum filtration.

  • Chromatographic Purification: Purify the filter cake via silica gel column chromatography, eluting with a 2% Methanol/Dichloromethane (MeOH/CH₂Cl₂) gradient. Causality: The basic nature of the secondary amine product causes severe tailing on acidic silica gel. The 2% MeOH acts as a highly polar modifier to disrupt secondary interactions with the stationary phase, ensuring a sharp elution band and yielding the pure target compound (0.150 g, 9.9% yield).

SyntheticWorkflow N1 Compound 28a (1.00 g, 3.76 mmol) N3 Thermal Coupling (70 °C, 48-72h) N1->N3 N2 4-Chloro-2-methoxy- 6-methylaniline (1.29 g, 7.52 mmol) N2->N3 2.0 eq excess N4 Cooling & Hexane Dilution N3->N4 Drive to completion N5 Filtration (Insoluble Cake) N4->N5 Precipitate N6 Silica Gel Chromatography N5->N6 Filter Cake N7 Target Compound 29g (CRF1 Antagonist) N6->N7 2% MeOH/CH2Cl2

Synthetic workflow for CRF1 antagonist 29g using 4-chloro-2-methoxy-6-methylaniline.

Broader Applications

While its primary claim to fame lies in optimizing CNS-penetrant receptor antagonists, the unique electronic and steric properties of 4-chloro-2-methoxy-6-methylaniline make it highly versatile. Beyond neuroendocrinology, this building block has recently been utilized in the synthesis of novel antibiotic compounds targeting multidrug-resistant Gram-negative bacterial infections, including Neisseria gonorrhoeae, demonstrating its broad utility in expanding the chemical space of modern therapeutics [2].

References

  • Mochizuki, M., Kori, M., Kobayashi, K., Yano, T., Sako, Y., Tanaka, M., Kanzaki, N., Gyorkos, A. C., Corrette, C. P., Cho, S. Y., Pratt, S. A., & Aso, K. "Design and Synthesis of Benzimidazoles As Novel Corticotropin-Releasing Factor 1 Receptor Antagonists." Journal of Medicinal Chemistry, 2016. URL:[Link]

  • World Intellectual Property Organization. "Antibiotic Compounds." Patent WO2018037223A1, 2018.
Validation

Biological activity of 4-Chloro-2-methoxy-6-methylaniline derivatives

Comparative Biological Activity Guide: 4-Chloro-2-methoxy-6-methylaniline Derivatives in Drug Discovery Executive Summary In modern medicinal chemistry, the selection of an aniline building block is rarely a trivial matt...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity Guide: 4-Chloro-2-methoxy-6-methylaniline Derivatives in Drug Discovery

Executive Summary

In modern medicinal chemistry, the selection of an aniline building block is rarely a trivial matter of synthetic convenience. The substitution pattern on the phenyl ring dictates the dihedral angle of the resulting pharmacophore, its lipophilic efficiency (LipE), and its metabolic liability. This technical guide evaluates the biological performance of derivatives synthesized from 4-chloro-2-methoxy-6-methylaniline (CAS 644961-69-3), comparing them against traditional alkyl-substituted alternatives.

By analyzing structure-activity relationship (SAR) data across distinct therapeutic areas—most notably Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists and JAK kinase inhibitors—this guide provides drug development professionals with a mechanistic understanding of why this specific asymmetric scaffold outperforms conventional symmetric anilines.

Mechanistic Rationale: The Superiority of the 4-Cl-2-OMe-6-Me Scaffold

When designing kinase inhibitors or GPCR antagonists, the aniline moiety often occupies a critical lipophilic pocket. Historically, medicinal chemists have relied on symmetric substitutions (e.g., 2,4,6-trimethylaniline) to restrict bond rotation and lock the molecule into an active conformation.

However, the 4-chloro-2-methoxy-6-methylaniline scaffold offers a superior, multi-vector approach[1]:

  • Steric Locking (2-Methoxy & 6-Methyl): The combination of a methoxy and a methyl group at the ortho positions provides sufficient steric bulk to force the aniline ring out of the plane of the core scaffold (e.g., a benzimidazole or pyrimidine core), effectively locking the active conformation.

  • Lipophilicity Control (The Methoxy Advantage): While an isopropyl group provides similar steric bulk to a methoxy group, it is purely aliphatic. Replacing an isopropyl group with a methoxy group introduces a hydrogen bond acceptor and significantly lowers the partition coefficient (logD). This reduction in lipophilicity is the primary driver for reducing off-target cytotoxicity.

  • Halogen Bonding (4-Chloro): The para-chloro substitution provides a highly specific vector for halogen bonding within deep hydrophobic sub-pockets, extending the residence time of the drug-target complex.

Performance Comparison: CRF1 Receptor Antagonists

Corticotropin-releasing factor 1 (CRF1) receptor antagonists are heavily investigated for the treatment of stress-related psychiatric disorders. In a comprehensive SAR study of benzimidazole-based CRF1 antagonists, researchers compared various aniline substitutions at the N2 position to optimize binding affinity and minimize toxicity[1].

Quantitative SAR Comparison

The following table summarizes the biological performance of different aniline substitutions on the benzimidazole core.

Compound AnalogAniline Substitution PatternCRF1 Binding IC₅₀ (nM)LogD (pH 7.4)Cytotoxicity at 30 μMOverall Viability
Lead 22a 2,4,6-trimethylphenylBaselineN/ALowModerate
Analog 29e 4-chloro-2-isopropyl-6-methylphenylEquivalent to Lead5.96High Poor (Failed due to toxicity)
Analog 29c 4-chloro-2-methoxy-6-methylphenylEquivalent to Lead5.39 Low Excellent
Optimized 29g 4-Cl-2-OMe-6-Me (Dipropyl core)9.5 < 5.5None Lead Candidate

Data synthesized from the structure-activity relationship studies of benzimidazole derivatives[1].

Causality Analysis: Why did Analog 29e fail while Analog 29c succeeded? The biological activity (binding affinity) of both compounds was nearly identical, proving that the steric volume of the isopropyl and methoxy groups are interchangeable for receptor fit. However, the purely aliphatic nature of the isopropyl group in 29e drove the logD up to 5.96. This excessive lipophilicity caused non-specific membrane disruption (cytotoxicity). The methoxy group in 29c (logD 5.39) provided the exact same steric lock but with enough polarity to maintain cell viability, ultimately leading to the highly potent, non-toxic lead compound 29g (IC₅₀ = 9.5 nM)[1].

CRF1_Pathway CRF CRF Peptide CRF1R CRF1 Receptor (GPCR) CRF->CRF1R Endogenous Activation Gs Gαs Protein CRF1R->Gs Conformational Shift Antagonist 4-Cl-2-OMe-6-Me Derivative (29g) Antagonist->CRF1R Competitive Inhibition AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP Conversion

Mechanism of 4-Cl-2-OMe-6-Me derivatives blocking CRF1-mediated cAMP accumulation.

Broad-Spectrum Versatility: JAK Kinase & Antibacterial Activity

Beyond neuropsychiatry, the 4-chloro-2-methoxy-6-methylaniline scaffold has proven highly effective in other therapeutic domains, demonstrating its versatility as a privileged pharmacophore.

  • Immunology (JAK Inhibitors): In the development of 2-substituted pyrazole-amino-5-pyrimidine carboxamides, replacing standard aliphatic amines (like cyclopropylamine) with 4-chloro-2-methoxy-6-methylaniline yielded compounds with exceptional biological activity and high selectivity for the JAK/TYK2 kinase family, which are critical targets for autoimmune diseases[2].

  • Infectious Disease: Derivatives of this scaffold have also been patented for their potent bactericidal activity against Gram-negative pathogens, specifically targeting Neisseria gonorrhoeae, highlighting the scaffold's ability to penetrate complex bacterial outer membranes[3].

Experimental Methodology: Self-Validating Protocols

To accurately evaluate the biological activity of these derivatives, researchers must utilize self-validating assay systems. Below is the gold-standard protocol for evaluating the binding affinity of 4-chloro-2-methoxy-6-methylaniline derivatives against the CRF1 receptor.

Protocol: Self-Validating Radioligand Binding Assay (CRF1)

Objective: Determine the binding IC₅₀ of synthesized derivatives using a competitive radioligand displacement format.

Reagents & Materials:

  • HEK293 cell membranes stably expressing human CRF1.

  • Radioligand: [¹²⁵I]-Tyr⁰-sauvagine (Specific activity: ~2200 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA.

  • Positive Control/NSB: Astressin (1 μM).

Step-by-Step Workflow:

  • Membrane Preparation: Dilute HEK293-CRF1 membranes in Assay Buffer to a final concentration of 10 μg protein/well in a 96-well plate.

  • Compound Addition: Add the 4-Cl-2-OMe-6-Me derivative (test compound) in a 10-point dose-response curve (ranging from 10 μM to 0.1 nM, 1% final DMSO).

  • Radioligand Addition: Add [¹²⁵I]-Tyr⁰-sauvagine to a final concentration of 0.1 nM.

  • Incubation: Seal the plate and incubate at room temperature for 120 minutes to reach equilibrium. Causality note: 120 minutes is required because bulky ortho-substituted anilines often exhibit slower on/off rates due to steric hindrance at the receptor pocket.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash 3x with ice-cold wash buffer.

  • Detection: Quantify bound radioactivity using a gamma counter.

System Validation & Quality Control (Critical Step): A protocol is only as good as its internal validation. For this assay to be considered trustworthy:

  • Total Binding (TB): Wells containing only membranes and radioligand (no inhibitor).

  • Non-Specific Binding (NSB): Wells containing membranes, radioligand, and 1 μM Astressin.

  • Z'-Factor Calculation: Calculate Z′=1−∣μTB​−μNSB​∣3(σTB​+σNSB​)​ . The assay must yield a Z'-factor ≥0.6 before IC₅₀ data for the derivatives can be accepted.

Assay_Workflow A 1. Membrane Preparation B 2. Radioligand Incubation A->B C 3. Rapid Filtration B->C D 4. Gamma Counting C->D E 5. QC & Z'-Factor Validation (Z' ≥ 0.6) D->E

Self-validating workflow for the CRF1 radioligand displacement assay.

References

  • Design and Synthesis of Benzimidazoles As Novel Corticotropin-Releasing Factor 1 Receptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • WO2020187292A1 - 2-substituted pyrazole amino-4-substituted amino-5-pyrimidine carboxamide compounds, compositions and applications thereof Source: Google Patents URL
  • WO2018037223A1 - Antibiotic compounds Source: Google Patents URL

Sources

Comparative

Mechanistic Foundation: The Causality of the Aniline Scaffold

Aniline and its derivatives represent one of the most privileged scaffolds in modern medicinal chemistry, serving as the cornerstone for numerous FDA-approved targeted therapies. As a Senior Application Scientist, I have...

Author: BenchChem Technical Support Team. Date: March 2026

Aniline and its derivatives represent one of the most privileged scaffolds in modern medicinal chemistry, serving as the cornerstone for numerous FDA-approved targeted therapies. As a Senior Application Scientist, I have evaluated countless kinase inhibitors, and the structural nuances of aniline-based compounds—specifically the 4-anilinoquinazolines (e.g., Gefitinib, Erlotinib) and 2-substituted aniline pyrimidines —consistently demonstrate how minor functional group modifications dictate dramatic shifts in target affinity, selectivity, and pharmacokinetic profiles.

This guide provides an objective, data-driven comparison of aniline-based kinase inhibitors, detailing the causality behind their Structure-Activity Relationships (SAR) and providing self-validating experimental protocols for their evaluation.

The success of the aniline moiety in ATP-competitive kinase inhibitors is not coincidental; it is driven by precise stereoelectronic requirements within the kinase hinge region.

  • The Bridging Secondary Amine (-NH-): The aniline nitrogen acts as a critical hydrogen bond donor. In Epidermal Growth Factor Receptor (EGFR) inhibitors, this -NH- group forms a highly conserved hydrogen bond with the backbone carbonyl of Met769 in the hinge region[1].

  • The Phenyl Ring & Hydrophobic Pocket: The aromatic ring of the aniline inserts deep into a hydrophobic pocket adjacent to the ATP-binding site.

  • Halogen-Induced Potency (Meta-Substitution): Pre-clinical and computational spectroscopic studies reveal that halogen substitution (e.g., -Cl, -Br) or ethynyl groups (-C≡CH) at the meta (C3') position of the aniline ring significantly enhance drug efficacy[2]. Causally, these electron-withdrawing groups lower the pKa of the bridging amine, strengthening the hinge-region hydrogen bond, while their steric bulk perfectly fills the hydrophobic sub-pocket, increasing van der Waals interactions[2].

SAR Base Base Scaffold (Quinazoline / Pyrimidine) NH Bridging NH Group (Crucial H-Bond Donor to Met769) Base->NH AnilineRing Aniline Ring (Occupies Hydrophobic Pocket) NH->AnilineRing MetaSub Meta-Substitution (e.g., -Cl, -Br, -C≡CH) AnilineRing->MetaSub Increases Van der Waals OrthoSub Ortho-Substitution (Steric Hindrance / Selectivity) AnilineRing->OrthoSub Modulates Conformation Potency Enhanced Kinase Affinity & Cellular Potency MetaSub->Potency OrthoSub->Potency

Caption: SAR optimization logic for aniline-based kinase inhibitors targeting the ATP-binding pocket.

Comparative Performance Data

To objectively evaluate the performance of aniline-based modifications, we compare standard first-generation EGFR inhibitors against novel hypoxia-activated derivatives, as well as emerging 2-substituted aniline pyrimidines targeting Mer/c-Met kinases.

Table 1: SAR Comparison of 4-Anilinoquinazoline EGFR Inhibitors

Modifying the aniline ring and the quinazoline tail yields varying degrees of potency. Compound 19h incorporates a 2-nitroimidazole moiety for hypoxia selectivity, outperforming standard therapies[3].

CompoundAniline SubstitutionTarget KinaseIC₅₀ (Biochemical)A549 Cell Viability IC₅₀ (Normoxia)
Gefitinib (Reference)3-Chloro-4-fluoroEGFR (WT)17.1 nM~15.59 µM
Erlotinib (Reference)3-EthynylEGFR (WT)2.0 nM~8.37 µM
Compound 19h 3-EthynylEGFR (WT)0.47 nM 0.86 µM
Table 2: SAR Comparison of 2-Substituted Aniline Pyrimidines (Mer/c-Met)

Recent developments show that shifting the aniline attachment to a pyrimidine core creates potent dual inhibitors. Compound 18c demonstrates how specific aniline substitutions overcome the historical challenge of achieving equipotent dual-kinase inhibition[4].

CompoundScaffold TypeMer Kinase IC₅₀c-Met Kinase IC₅₀HepG2 Proliferation IC₅₀
Cabozantinib (Ref)Quinoline-based12.4 nM4.8 nM3.12 µM
Compound 14a 2-Substituted Aniline8.1 nM144.0 nM>10 µM
Compound 18c 2-Substituted Aniline18.5 nM 33.6 nM 0.85 µM

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility when evaluating novel aniline derivatives, assays must be designed as self-validating systems. The following protocol for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assays includes mandatory quality control gates.

Protocol: TR-FRET Biochemical Kinase Inhibition Assay

Objective: Determine the IC₅₀ of novel aniline derivatives against recombinant EGFR.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Dilution: Serially dilute the test aniline compounds and the reference drug (Gefitinib) in 100% DMSO. Transfer to a 384-well low-volume plate to achieve a final DMSO concentration of 1%.

  • Enzyme Addition: Add 2 nM of recombinant EGFR kinase domain to the wells. Incubate for 15 minutes at room temperature to allow the aniline -NH- to establish hinge-binding equilibrium.

  • Reaction Initiation: Add ATP (at the predetermined Kₘ value, typically 10 µM) and 2 µM of ULight-labeled poly-GT peptide substrate.

  • Termination & Detection: After 60 minutes, stop the reaction by adding EDTA (final 10 mM) and Europium-labeled anti-phosphotyrosine antibody (2 nM). Incubate for 1 hour.

  • Readout: Read the plate on an EnVision multimode plate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

Self-Validation Criteria (Critical):

  • Z'-Factor Calculation: Calculate the Z'-factor using positive (DMSO only) and negative (no enzyme) controls. The assay is only valid if Z' > 0.6.

  • Reference Benchmarking: The IC₅₀ of the Gefitinib internal control must fall within 3-fold of the historical baseline (15-20 nM)[5]. If it deviates, the ATP concentration or enzyme activity has drifted, and the plate must be rejected.

Pathway EGFR EGFR Kinase Domain Signaling Substrate Phosphorylation (TR-FRET Signal) EGFR->Signaling Active Kinase ATP ATP Molecule ATP->EGFR Binds Hinge Aniline 4-Anilinoquinazoline (Test Compound) Aniline->EGFR Competitive Binding (Met769 H-Bond) Aniline->Signaling Blocks Arrest Signal Quenched (High IC50 Efficacy) Signaling->Arrest Inhibition

Caption: Mechanism of ATP-competitive inhibition by 4-anilinoquinazolines measured via TR-FRET.

Conclusion & Future Directions

The SAR of aniline-based compounds proves that the scaffold is highly tunable. While the 4-anilinoquinazoline core remains the gold standard for EGFR inhibition, shifting the aniline moiety to a pyrimidine core (2-substituted aniline pyrimidines) unlocks potent multi-kinase targeting capabilities (e.g., Mer/c-Met)[4]. For drug development professionals, future optimization should focus on exploiting the ortho and meta positions of the aniline ring to design covalent inhibitors or PROTAC (Proteolysis Targeting Chimera) warheads, utilizing the established hinge-binding causality to anchor novel degraders.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) Source: PMC (NIH) URL:[Link]

  • Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors Source: PubMed (NIH) URL:[Link]

  • Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study Source: MDPI URL:[Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors Source: PMC (NIH) URL:[Link]

  • Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia Source: PubMed (NIH) URL:[Link]

Sources

Validation

High-Resolution Analysis of Positional Isomers in Aniline Synthesis: A Comparative Guide to Chromatographic Selectivity

The synthesis of substituted anilines—critical intermediates in the development of pharmaceuticals (e.g., the ALS drug Riluzole), agrochemicals, and industrial dyes—inevitably yields positional isomers. Because ortho-, m...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of substituted anilines—critical intermediates in the development of pharmaceuticals (e.g., the ALS drug Riluzole), agrochemicals, and industrial dyes—inevitably yields positional isomers. Because ortho-, meta-, and para- isomers of compounds like toluidines, chloroanilines, and trifluoromethoxyanilines share identical molecular weights and nearly identical partition coefficients ( logP ), their separation presents a formidable analytical challenge.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocol recitation. Here, we will dissect the causality behind stationary phase selection, compare the performance of standard vs. specialized columns using empirical data, and provide self-validating experimental workflows to ensure absolute scientific integrity in your isomer analysis.

The Mechanistic Challenge: Beyond Dispersive Forces

In standard reversed-phase high-performance liquid chromatography (RP-HPLC), separation is primarily driven by hydrophobic (dispersive) interactions between the analyte and the alkyl chains of a C18 stationary phase. However, when analyzing benzene ring positional isomers, the hydrophobic surface area of an m-isomer and a p-isomer are virtually indistinguishable. This lack of spatial recognition frequently results in co-elution[1].

To break this analytical deadlock, we must employ orthogonal selectivity . Columns featuring Pentafluorophenyl (PFP) or Biphenyl stationary phases introduce multi-modal retention mechanisms:

  • π−π Interactions: The electron-deficient pentafluorophenyl ring strongly interacts with electron-rich aromatic analytes[2].

  • Dipole-Dipole Interactions: The highly electronegative fluorine atoms on the PFP phase recognize the distinct dipole moments created by the relative positioning of substituents (e.g., halogens) on the aniline ring[3].

  • Steric/Shape Selectivity: Biphenyl phases, with their two tandem phenyl rings, offer dynamic spatial arrangements that can selectively accommodate specific isomer geometries[3].

G Analyte Aniline Positional Isomers (e.g., Chloroanilines) C18 Standard C18 Phase (Hydrophobic Interactions) Analyte->C18 Dispersive Forces PFP PFP Phase (π-π, Dipole, H-Bonding) Analyte->PFP Multi-modal Biphenyl Biphenyl Phase (Enhanced π-π Interactions) Analyte->Biphenyl Steric & π-π Result1 Poor Resolution (Co-elution of m/p isomers) C18->Result1 Result2 High Resolution (Baseline Separation) PFP->Result2 Biphenyl->Result2

Caption: Logical flow of stationary phase selection for resolving aniline positional isomers.

Comparative Chromatographic Performance: C18 vs. PFP

To objectively demonstrate the superiority of multi-modal interactions, we compare the retention behavior of aniline and its key positional isomers on a standard C18 phase versus a PFP phase. The data below highlights the enhanced retention and resolution capabilities of the PFP chemistry for halogenated derivatives[1][2].

Table 1: Retention Time Comparison of Aniline Isomers (Minutes)
CompoundC18 Phase (min)PFP Phase (min)Resolution Shift ( ΔtR​ )
Aniline 3.252.91-0.34
o-Toluidine 3.843.93+0.09
p-Toluidine 3.753.76+0.01
2-Chloroaniline 4.245.01+0.77
3-Chloroaniline 4.415.31+0.90
4-Chloroaniline 4.345.18+0.84

Data sourced from comparative studies utilizing water/organic gradients with formic acid[1].

Data Interpretation & Causality: Notice the behavior of the chloroaniline isomers. On the C18 column, 3-chloroaniline (4.41 min) and 4-chloroaniline (4.34 min) exhibit a dangerously narrow retention gap ( Δ=0.07 min), risking co-elution under slight matrix variations. Conversely, the PFP phase significantly increases overall retention for the halogenated species and widens the gap between the meta and para isomers ( Δ=0.13 min). This is directly caused by the strong dipole-dipole interactions between the electron-withdrawing chlorine substituents and the fluorinated stationary phase[2][3].

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. They include built-in system suitability checks to confirm that the mechanistic principles discussed above are actively functioning in your run.

Workflow Prep Sample Prep (LLE / SPE) Recon Reconstitution (10% Organic) Prep->Recon Inject Injection (1-10 µL) Recon->Inject Column Chromatography (PFP / Biphenyl) Inject->Column Detect Detection (ESI+ MRM Mode) Column->Detect Data Data Analysis (Peak Integration) Detect->Data

Caption: Step-by-step experimental workflow for the HPLC-MS analysis of aniline derivatives.

Protocol A: Reversed-Phase HPLC-MS for Halogenated Aniline Isomers

This protocol leverages the multi-modal interactions of a PFP column to separate heavy, polar aniline derivatives[1].

1. Sample Preparation:

  • Perform Liquid-Liquid Extraction (LLE) using dichloromethane at pH > 8.0 to ensure the anilines are in their neutral, un-ionized state.

  • Evaporate under nitrogen and reconstitute in 10% Methanol in water.

2. Chromatographic Conditions:

  • Column: PFP Column (e.g., 2.1 x 100 mm, 2.7 µm core-shell)[1][2].

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol . (Causality Note: Methanol is strictly chosen over Acetonitrile. Acetonitrile contains a π -electron-rich triple bond that competes with the analyte for π−π interactions on the PFP phase, destroying isomer selectivity).

  • Gradient: 10% B to 60% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

3. System Suitability & Validation Check:

  • Validation Metric: Inject a system suitability standard containing m-chloroaniline and p-chloroaniline.

  • Acceptance Criteria: Baseline resolution ( Rs​ ) must be ≥1.5 .

  • Self-Correction: If Rs​<1.5 , lower the column temperature to 25 °C. Lower temperatures thermodynamically favor the enthalpy-driven dipole-dipole interactions required for positional isomer resolution.

Protocol B: High-Resolution GC-FID for Volatile Fluorinated Intermediates

For highly volatile intermediates, such as the trifluoromethoxyanilines (TFMA) used in the synthesis of the neuroprotective drug Riluzole, Gas Chromatography (GC) provides superior theoretical plate counts[4].

1. Chromatographic Conditions:

  • Column: AT-210 (Trifluoropropylmethyl polysiloxane phase), 30 m x 0.53 mm, 1.0 µm film thickness[4].

  • Carrier Gas: Helium at a constant pressure of 3.0 psi.

  • Detector: Flame Ionization Detector (FID) at 260 °C.

  • Injection Port: 200 °C, Split ratio 10:1.

2. Temperature Programming (The Causality of Separation):

  • Initial: Hold at 50 °C for 0 min.

  • Ramp 1: 3 °C/min to 125 °C, hold for 5 min. (Causality Note: This exceptionally shallow ramp is critical. The subtle boiling point differences between 2-TFMA, 3-TFMA, and 4-TFMA require a slow thermal gradient to allow the trifluoropropyl stationary phase to exploit minor dipole differences before the analytes enter the gas phase).

  • Ramp 2: 45 °C/min to 230 °C, hold for 5 min to bake out heavy impurities[4].

3. System Suitability & Validation Check:

  • Validation Metric: Analyze a spiked sample containing 2-nitro, 3-nitro, and 4-nitro trifluoromethoxybenzene intermediates[4].

  • Acceptance Criteria: Signal-to-noise (S/N) ratio must be >10 for the Limit of Quantitation (LOQ) at 4 µg/mL.

References

  • Title: A Guide to Selective Columns for Isomer Separation Source: Welch Materials URL: [Link]

  • Title: Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns Source: Agilent Technologies URL: [Link]

  • Title: GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole Source: Trade Science Inc. / TSI Journals URL: [Link]

Sources

Comparative

Mechanistic Pathways: The Battle Between Kinetics and Thermodynamics

High-Performance Catalysts for Aniline Alkylation: A Comparative Guide As an application scientist in catalytic methodologies, I often see researchers struggle to balance conversion efficiency with product selectivity du...

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Catalysts for Aniline Alkylation: A Comparative Guide

As an application scientist in catalytic methodologies, I often see researchers struggle to balance conversion efficiency with product selectivity during the alkylation of anilines. Aniline alkylation is a cornerstone reaction in the synthesis of pharmaceuticals, agrochemicals, and fine dyes. However, the reaction can proceed via multiple competing pathways: N-alkylation (yielding N-methylaniline or N,N-dimethylaniline) and C-alkylation (yielding ring-substituted toluidines).

The choice of catalyst, alkylating agent, and operating temperature fundamentally dictates the reaction's trajectory. This guide objectively compares the performance of leading catalyst classes—ranging from traditional zeolites to advanced transition-metal frameworks—and provides self-validating experimental protocols to ensure reproducible scale-up in your laboratory.

Before selecting a catalyst, one must understand the causality behind the reaction pathways. N-alkylation is a kinetically controlled process that typically occurs at lower temperatures (120°C–300°C)[1]. In contrast, C-alkylation requires significantly higher activation energy. At temperatures exceeding 350°C, strong acidic sites facilitate the transfer of the alkyl group from the nitrogen atom to the aromatic ring via a bis-aryl transition state, leading to thermodynamic C-alkylation[1].

Pathways Aniline Aniline + Alkylating Agent NMA N-Alkylaniline (NMA) Aniline->NMA N-Alkylation (Kinetic Control, 120-300°C) Toluidine C-Alkylaniline (Toluidine) Aniline->Toluidine C-Alkylation (Thermodynamic, >350°C) NNDMA N,N-Dialkylaniline (NNDMA) NMA->NNDMA Over-alkylation (Excess Reagent) NMA->Toluidine Isomerization (Strong Acid Sites)

Reaction pathways of aniline alkylation highlighting kinetic vs. thermodynamic control.

Catalyst Performance Comparison

The performance of a catalyst in this domain is evaluated by its ability to suppress over-alkylation (forming N,N-dialkylanilines) and its tolerance to greener alkylating agents like methanol, dimethyl carbonate (DMC), or benzyl alcohol.

Zeolites and Molecular Sieves

Zeolites offer unparalleled shape selectivity. For instance, Y-type zeolites (e.g., LZ-Y82) possess a 3D framework with large pore sizes (8-10 Å). At 350°C, these pores perfectly accommodate the bulky bis-aryl transition state, heavily favoring para-C-alkylation[1]. Conversely, zeolites with narrower 1D or 3D tubular channels (6-8 Å), such as S-115, restrict this bulky transition state, thereby selectively driving N-alkylation at 250°C–350°C[2]. Furthermore, incorporating Lewis-acidic metals like Hafnium into Beta zeolites (Hf-Beta) activates the catalyst for N-alkylation using benzyl alcohol via hydride transfer mechanisms[3].

Spinels and Mixed Metal Oxides

Zn-Co-Fe ternary spinels (e.g., Zn0.5Co0.5Fe2O4) exhibit unique acid-base bifunctionality. When using DMC as an alkylating agent, these catalysts achieve near-quantitative conversion at a remarkably low temperature of 250°C. However, DMC's high reactivity often leads to a mixture of mono- and di-substituted products. Switching the alkylating agent to methanol over the same catalyst at 350°C restores N-monomethylation selectivity up to 99%, albeit requiring higher thermal input.

Advanced Transition Metal Complexes & MOFs

Recent breakthroughs utilize the "borrowing hydrogen" (or auto-transfer hydrogen) methodology. This green approach uses alcohols as both the alkylating agent and the hydrogen source, producing only water as a byproduct[4]. For example, solid molecular N-heterocyclic carbene iridium (NHC-Ir) catalysts can achieve massive turnover numbers (TONs up to 2.0 × 10⁴) for the selective N-monomethylation of anilines with methanol at 130°C–150°C[5]. Similarly, Fe-containing MOFs supported on Al-SBA-15 (53MOF/Al-SBA-15) achieve 97% conversion and 96% selectivity for N-alkylation with benzyl alcohol at just 120°C[4].

Quantitative Performance Summary
Catalyst SystemAlkylating AgentTemp (°C)Primary ProductConversion (%)Selectivity (%)Key Mechanism / Feature
Y-Type Zeolite (LZ-Y82) [1]Methanol350para-Toluidine>80High para3D large pores (8-10 Å) favor C-alkylation.
S-115 Zeolite [2]Methanol300N-MethylanilineModerateHigh N-monoNarrow pores (6-8 Å) restrict C-alkylation.
Zn0.5Co0.5Fe2O4 Spinel DMC250N-Methylaniline>90~60 (Mono)High activity at low temps; prone to di-alkylation.
Zn0.5Co0.5Fe2O4 Spinel Methanol350N-Methylaniline>8599 (Mono)Excellent mono-selectivity; requires higher heat.
NHC-Ir Solid Catalyst [5]Methanol130N-Methylaniline100>99Borrowing hydrogen; TON up to 20,000.
53MOF/Al-SBA-15 [4]Benzyl Alcohol120N-Benzylaniline9796Fe-Lewis acid sites; prevents fouling.

The "Borrowing Hydrogen" Mechanism

To understand why transition metals (Ir, Ru, Fe, Zn) are dominating modern liquid-phase alkylation, we must look at the borrowing hydrogen mechanism. The catalyst extracts hydrogen from the alcohol (forming an aldehyde), facilitates condensation with aniline to form an imine, and then returns the hydrogen to reduce the imine to the final amine[6]. This avoids the use of toxic alkyl halides and eliminates salt waste.

BorrowingHydrogen Alcohol Primary Alcohol (e.g., Methanol) Aldehyde Aldehyde / Ketone Intermediate Alcohol->Aldehyde Catalyst extracts H₂ (Dehydrogenation) Imine Imine Intermediate (- H₂O) Aldehyde->Imine + Aniline Condensation Amine N-Alkylated Amine (Target Product) Imine->Amine Catalyst returns H₂ (Hydrogenation)

Borrowing hydrogen mechanism for green N-alkylation using alcohol feedstocks.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. This means incorporating internal standards for mass balance verification and running parallel blanks to isolate the catalyst's true kinetic contribution.

Protocol A: Continuous Gas-Phase Alkylation (For Zeolites & Spinels)

This protocol evaluates solid acid/base catalysts under continuous flow, ideal for industrial scale-up modeling[1],.

  • Catalyst Bed Preparation : Load 3.0 g of the pelletized catalyst (e.g., Zn-Co-Fe spinel or Zeolite) into a tubular quartz reactor. Secure the bed with quartz wool.

  • In-Situ Activation : Calcine the catalyst under a continuous flow of N₂ carrier gas (40 mL/min) at 400°C for 2 hours to remove adsorbed moisture and activate acidic sites.

  • Feed Introduction : Lower the reactor temperature to the target operating point (e.g., 300°C). Using a precision syringe pump, introduce a pre-mixed feed of aniline and methanol (1:2 molar ratio) at a Weight Hourly Space Velocity (WHSV) of 1.2 h⁻¹.

  • Validation & Sampling :

    • Self-Validation Step: Run a parallel reactor with inert quartz beads to establish a thermal baseline (blank).

    • Collect the liquid effluent using a cold trap (0°C) every 30 minutes.

  • Quantification : Analyze the effluent via GC-FID equipped with a capillary column (e.g., Supelco Carbowax). Use the retention times of standard chemicals to quantify aniline conversion and selectivity toward N-methylaniline vs. toluidine.

Protocol B: Liquid-Phase Borrowing Hydrogen Alkylation (For Transition Metals & MOFs)

This protocol is designed for highly active molecular catalysts or MOFs operating under mild, batch conditions[5],[4].

  • Reagent Preparation : In an argon-filled glovebox, add 1.0 mmol of aniline, 1.2 mmol of the alcohol (e.g., benzyl alcohol or methanol), and an internal standard (0.2 mmol of dodecane or p-xylene) into a heavy-walled glass pressure tube.

  • Catalyst & Base Loading : Add the specific catalyst loading (e.g., 0.1 mol% NHC-Ir or 30 mg of 53MOF/Al-SBA-15) and a basic promoter if required (e.g., 0.5 mmol KOtBu)[5],[6]. Add 3.0 mL of anhydrous solvent (toluene or o-xylene).

  • Reaction Execution : Seal the pressure tube with a PTFE cap, remove it from the glovebox, and submerge it in a pre-heated oil bath at 120°C–130°C. Stir vigorously (800 rpm) for 2 to 16 hours depending on the substrate.

  • Quenching & Recovery :

    • Cool the tube in an ice bath to rapidly quench the reaction.

    • Self-Validation Step: Centrifuge the mixture to separate the solid catalyst. The clear supernatant must be analyzed immediately to prevent post-reaction equilibration.

  • Analysis : Inject the supernatant into a GC-MS. Calculate the exact conversion by normalizing the aniline peak area against the internal standard (dodecane) to account for any evaporative losses.

Workflow Prep 1. Catalyst & Reagent Preparation (Inert) Reaction 2. Reaction Execution (Batch or Flow) Prep->Reaction Analysis 3. Product Analysis (GC-FID / GC-MS) Reaction->Analysis Quench & Sample Recycle 4. Catalyst Recovery & Reusability Testing Analysis->Recycle Recycle->Reaction Successive Cycles

Standardized experimental workflow for catalyst evaluation and validation.

Conclusion

The architectural design of the catalyst is the ultimate arbiter of product distribution in aniline alkylation. For bulk industrial C-alkylation, large-pore Y-type zeolites remain the gold standard due to their robust thermal stability and shape selectivity. However, for fine chemical synthesis requiring strict N-monomethylation, the paradigm has shifted toward transition-metal-doped frameworks (like Fe/Al-SBA-15) and solid molecular catalysts (NHC-Ir). These modern systems leverage the borrowing hydrogen mechanism to deliver unprecedented turnover numbers under mild, environmentally benign conditions.

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-2-methoxy-6-methylaniline proper disposal procedures

Comprehensive Operational and Disposal Guide for 4-Chloro-2-methoxy-6-methylaniline As a Senior Application Scientist, I frequently oversee the integration of complex halogenated building blocks into drug discovery pipel...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Guide for 4-Chloro-2-methoxy-6-methylaniline

As a Senior Application Scientist, I frequently oversee the integration of complex halogenated building blocks into drug discovery pipelines. 4-Chloro-2-methoxy-6-methylaniline (CAS: 644961-69-3) is a highly specialized intermediate, notably utilized in the synthesis of 1[1]. While its unique steric and electronic properties make it invaluable for optimizing receptor-binding affinity, this compound presents severe operational hazards.

Halogenated anilines are notorious for their acute toxicity and profound ecological impact. They are 2[2]. Mishandling or improper disposal can lead to catastrophic environmental contamination and severe laboratory safety incidents. This guide provides an authoritative, self-validating framework for the safe handling, spill response, and final disposal of 4-Chloro-2-methoxy-6-methylaniline.

Physicochemical and Hazard Profile

To design an effective disposal strategy, we must first understand the physicochemical parameters that dictate the chemical's behavior in both biological and environmental systems.

Property / ParameterValue / Description
CAS Number 644961-69-3
Chemical Formula C8H10ClNO
Primary Application Structural intermediate for CRF1 receptor antagonists[1]
GHS Classifications Toxic (Oral/Dermal/Inhalation), Aquatic Toxicity (Acute/Chronic)[2][3]
Storage Requirements Dry, well-ventilated, protected from light and moisture[3]
Chemical Incompatibilities Strong oxidizers, strong acids, alkalis, iron salts[3]

Mechanistic Toxicology & Environmental Fate

Why is the disposal of 4-Chloro-2-methoxy-6-methylaniline so strictly regulated? The answer lies in its dual mechanisms of toxicity:

  • In Vivo Toxicity: Like many aniline derivatives, systemic absorption leads to hepatic N-oxidation. The resulting hydroxylamine derivatives oxidize the iron in hemoglobin, causing 4[4], a potentially fatal condition characterized by cellular hypoxia.

  • Environmental Fate (The Chlorination Danger): Never dispose of this compound down the drain. If halogenated anilines enter municipal wastewater systems, they react with free chlorine during standard water treatment. This halogenation triggers a ring-cleavage pathway via benzoquinone imine intermediates, generating5[5]. HANs are potent, large-molecule disinfection byproducts (DBPs) that are highly cytotoxic and genotoxic.

ToxPathway cluster_0 Biological Pathway (In Vivo) cluster_1 Environmental Pathway (Wastewater) Parent 4-Chloro-2-methoxy- 6-methylaniline Hepatic Hepatic N-Oxidation Parent->Hepatic Chlorination Free Chlorination (Water Treatment) Parent->Chlorination MetHb Methemoglobinemia (Hypoxia) Hepatic->MetHb Quinone Benzoquinone Imines (Reactive) Chlorination->Quinone HANs Haloacetonitriles (Cytotoxic DBPs) Quinone->HANs

Fig 1. Dual toxicity pathways of haloanilines in biological and environmental systems.

Standard Operating Procedure (SOP): Spill Response & Decontamination

In the event of a spill, immediate and calculated action is required. This protocol is designed as a self-validating system to ensure complete decontamination without exacerbating the hazard.

Protocol: Self-Validating Spill Response

  • Evacuation & PPE: Evacuate non-essential personnel. Don appropriate PPE, including a NIOSH-approved respirator, safety goggles, and heavy-duty nitrile gloves. Causality: Aniline derivatives are volatile and readily 3[3].

  • Containment: Surround the spill with an inert, non-combustible absorbent such as vermiculite or dry sand. Causality: Do not use sawdust or paper towels; anilines are combustible and can react exothermically with organic materials.

  • Collection: Carefully sweep the absorbed mixture using non-sparking tools and transfer it into a heavy-duty High-Density Polyethylene (HDPE) container.

  • Decontamination: Wash the affected surface with a mild, slightly acidic detergent solution (pH ~5-6) followed by water. Causality: The slight acidity protonates residual aniline, converting it into a water-soluble salt for easier removal.

  • Validation Check: Test the final rinsate with a pH strip (must return to neutral pH 7.0) and verify the complete absence of the characteristic "fishy" amine odor. If the odor persists, repeat step 4.

Comprehensive Disposal Protocol

Because of its ecotoxicity and persistence, 4-Chloro-2-methoxy-6-methylaniline cannot be landfilled and must be destroyed via high-temperature incineration.

Protocol: Routine Waste Packaging and Disposal

  • Waste Segregation: Collect all liquid and solid waste containing this compound in dedicated, chemically compatible containers (Amber glass or HDPE). Causality: Segregation prevents violent cross-reactions with3[3].

  • Labeling: Affix a GHS-compliant hazardous waste label reading: "Hazardous Waste - Toxic/Combustible - Halogenated Aniline (Contains 4-Chloro-2-methoxy-6-methylaniline)".

  • Storage: Store the sealed containers in secondary containment within a designated, well-ventilated hazardous waste accumulation area.

  • Validation Check (Weekly Inspection): Inspect containers weekly for bulging, discoloration, or vapor leaks. Bulging indicates unwanted gas-generating side reactions; if observed, vent carefully in a fume hood and repackage.

  • Incineration Logistics: Transfer the waste to a certified hazardous waste vendor. The vendor must utilize a high-temperature incinerator (>1000°C) equipped with an alkaline gas scrubber. Causality: High temperatures are required to completely break the stable aromatic ring, while the scrubber is mandatory to neutralize the hydrogen chloride (HCl) and nitrogen oxides (NOx) gases generated from the chlorine and nitrogen atoms in the molecule.

DisposalWorkflow Gen Waste Generation (Haloaniline Liquid/Solid) Seg Segregation (Isolate from Acids/Oxidizers) Gen->Seg Pack Packaging (Amber Glass / Heavy HDPE) Seg->Pack Store Secondary Containment (< 90 Days Storage) Pack->Store Inc High-Temp Incineration (>1000°C) Store->Inc Scrub Gas Scrubbing (Neutralize HCl & NOx) Inc->Scrub

Fig 2. Cradle-to-grave disposal workflow for halogenated aniline laboratory waste.

References

  • Design and Synthesis of Benzimidazoles As Novel Corticotropin-Releasing Factor 1 Receptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Aniline - Registration Dossier Source: European Chemicals Agency (ECHA) URL:[Link]

  • Aniline | Hazard Summary Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts Source: National Science Foundation (NSF) Public Access Repository URL:[Link]

  • Aniline - Hazardous Material Use and Management Source: Rutgers University Environmental Health and Safety URL:[Link]

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